1-Phenylcyclohexylamine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 172122. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-phenylcyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c13-12(9-5-2-6-10-12)11-7-3-1-4-8-11;/h1,3-4,7-8H,2,5-6,9-10,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQRMCRVQVUGMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2201-24-3 (Parent) | |
| Record name | 1-Phenylcyclohexylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001934710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2048901 | |
| Record name | 1-Phenylcyclohexylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1934-71-0 | |
| Record name | Cyclohexanamine, 1-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1934-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenylcyclohexylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001934710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1934-71-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172122 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1934-71-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78291 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenylcyclohexylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylcyclohexan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PHENYLCYCLOHEXYLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X27KVG5W3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1-Phenylcyclohexylamine hydrochloride mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of 1-Phenylcyclohexylamine Hydrochloride
Introduction
1-Phenylcyclohexylamine (PCA), the hydrochloride salt of which is the subject of this guide, is a psychoactive substance and a structural analog of phencyclidine (PCP).[1][2] As a member of the arylcyclohexylamine class, its pharmacological profile is complex, primarily characterized by its potent dissociative anesthetic properties.[3] The mechanism of action is multifaceted, involving direct and indirect interactions with several key neurotransmitter systems in the central nervous system. This document provides a detailed examination of its molecular interactions, the resultant signaling cascades, and the experimental methodologies used to elucidate these actions.
Primary Mechanism of Action: Non-Competitive NMDA Receptor Antagonism
The principal mechanism of action for this compound and its parent compound, PCP, is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor crucial for excitatory synaptic transmission.[1][4][5]
PCP inhibits the NMDA receptor by binding to a specific site located deep within the receptor's ion channel.[4] This site, often referred to as the "PCP binding site," is distinct from the glutamate and glycine agonist binding sites.[6][7] By physically occluding the channel pore, PCP blocks the influx of cations, primarily Ca²⁺ and Na⁺, thereby preventing the neuronal depolarization that would normally result from glutamate binding.[1][4] This action effectively dampens excitatory neurotransmission, leading to the characteristic dissociative, anesthetic, and analgesic effects.[3][4] The blockade is "uncompetitive," meaning PCP binds more effectively when the receptor is already activated by its agonists (glutamate and glycine).
References
- 1. This compound | 1934-71-0 | Benchchem [benchchem.com]
- 2. Anticonvulsant activities of 1-phenylcyclohexylamine and its conformationally restricted analog 1,1-pentamethylenetetrahydroisoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Phencyclidine - Wikipedia [en.wikipedia.org]
- 5. Effects of NMDA receptor inhibition by phencyclidine on the neuronal differentiation of PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phencyclidine is a negative allosteric modulator of signal transduction at two subclasses of excitatory amino acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phencyclidine is a negative allosteric modulator of signal transduction at two subclasses of excitatory amino acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
1-Phenylcyclohexylamine pharmacology and toxicology profile
An In-depth Technical Guide on the Pharmacology and Toxicology of 1-Phenylcyclohexylamine
Introduction
1-Phenylcyclohexylamine (PCA) is an organic compound classified as an aralkylamine.[1] It is a derivative of phencyclidine (PCP) and is also a known metabolite of other PCP analogs, such as phenylcyclohexylethylamine (PCE) and phenylcyclohexyldiethylamine (PCDE).[2][3] Structurally, it features a cyclohexyl group attached to a phenyl group and an amine functional group.[4] PCA itself is pharmacologically active, exhibiting properties that have led to its investigation as a potential anesthetic and anticonvulsant agent.[5][6] However, it also possesses a high potential for abuse, leading to its classification as a DEA Schedule II controlled substance in the United States.[7] This guide provides a comprehensive overview of the pharmacology and toxicology of 1-Phenylcyclohexylamine, intended for researchers, scientists, and drug development professionals.
Pharmacology
The pharmacological profile of 1-Phenylcyclohexylamine is complex, primarily characterized by its interaction with the N-methyl-D-aspartate (NMDA) receptor, a key component in synaptic plasticity and neuronal communication.[8][9] Its actions extend to other neurotransmitter systems, contributing to a wide range of central nervous system effects.
Mechanism of Action
1-Phenylcyclohexylamine acts as a non-competitive antagonist at the NMDA receptor.[5][9] This means it blocks the receptor's function without competing with the binding of the primary agonists, glutamate and glycine. The site of action for PCA and other arylcyclohexylamines is within the ion channel of the NMDA receptor complex.[9] When the receptor is activated by glutamate and a co-agonist (glycine or D-serine), the ion channel opens, allowing the influx of calcium ions. PCA then enters the open channel and binds to a specific site (often referred to as the "PCP site"), physically obstructing the flow of ions. This "open-channel blockade" is a hallmark of this class of compounds.
In addition to its primary action on NMDA receptors, PCA and its analogs have been reported to interact with other targets, which may contribute to their complex behavioral effects:
-
Dopamine and Serotonin Systems: Arylcyclohexylamines can inhibit the reuptake of dopamine, leading to stimulant effects.[4][8] Some actions have been attributed to interactions with dopamine or serotonin systems.[10]
-
Sigma (σ) Receptors: Some arylcyclohexylamines are known to be sigma receptor agonists, which may contribute to their psychotomimetic effects.[8]
Pharmacodynamics
The antagonism of the NMDA receptor by 1-Phenylcyclohexylamine results in a variety of pharmacodynamic effects:
-
Dissociative and Anesthetic Effects: The blockade of NMDA receptors disrupts normal glutamatergic neurotransmission, leading to a state of dissociation, characterized by a sense of detachment from the environment and self.[9][11] This is the basis for the anesthetic properties of related compounds like ketamine and PCP.[3]
-
Anticonvulsant Activity: By inhibiting excessive neuronal excitation mediated by NMDA receptors, PCA demonstrates protective effects against seizures. It has shown efficacy in the maximal electroshock (MES) seizure test in mice.[5][12]
-
Neurobehavioral Effects: PCA induces characteristic behavioral responses in animal models, including ataxia (impaired coordination).[3] Its potency in producing these effects is comparable to other PCP analogs.[3]
Pharmacokinetics
Pharmacokinetic studies, primarily conducted in rats, have elucidated the absorption, distribution, metabolism, and elimination of 1-Phenylcyclohexylamine.
-
Absorption and Distribution: As an arylcyclohexylamine, PCA is lipophilic, allowing it to readily cross the blood-brain barrier and distribute into the central nervous system to exert its effects.[11]
-
Metabolism: 1-Phenylcyclohexylamine is a key component in the metabolic cascade of several PCP analogs. Phenylcyclohexyldiethylamine (PCDE) is metabolized to the more active N-ethyl-1-phenylcyclohexylamine (PCE), which is then further metabolized to PCA.[2][3] The conversion of PCDE to PCE and subsequently to PCA involves N-dealkylation reactions, likely mediated by cytochrome P450 enzymes in the liver.[2][11] In vitro studies using microsomal preparations have been shown to be reasonable predictors of in vivo biotransformation for this class of compounds.[2]
-
Route of Elimination: Limited specific data on the elimination of PCA is available, but like other arylcyclohexylamines, it is expected to be excreted in the urine as both the parent compound and various hydroxylated and conjugated metabolites.[8]
Quantitative Pharmacological Data
| Parameter | Value | Species | Notes |
| Receptor Binding Affinity | |||
| PCP Acceptor Site Affinity | Moderate correlation with motor toxicity and MES seizure potencies[12] | Rat | Binding affinities were determined for PCA and 38 of its analogues using [3H]-1-[1-(2-thienyl)cyclohexyl]piperidine.[12] |
| Pharmacokinetic Parameters | |||
| Metabolic Sequence | PCDE → PCE → PCA[2] | Rat | PCA is a major metabolite of PCDE and PCE.[2] |
| In vivo vs. In vitro | Apparent Km for PCDE to PCE conversion is comparable between in vitro and in vivo models.[2] | Rat | Suggests that in vitro metabolic studies are good predictors for in vivo processes for this class of compounds.[2] |
| Pharmacodynamic Effects | |||
| Anticonvulsant ED50 (MES test) | 5-41 mg/kg (for various analogues)[12] | Mouse | Administered intraperitoneally.[12] |
| Potency vs. PCP | Approximately half as potent as PCP.[6] | - | General observation from clinical studies.[6] |
Toxicology
The toxicological profile of 1-Phenylcyclohexylamine is closely linked to its potent pharmacological activity and its relationship to PCP.
-
Acute Toxicity: Overdose can lead to severe neurological and physiological effects. In mice, lethal doses of PCP analogs, including PCA, are characterized by seizures and respiratory depression.[13] A predicted acute toxicity (LD50) in rats is 3.0088 mol/kg.[1] The hydrochloride salt is classified as acutely toxic via oral, dermal, and inhalation routes.[14]
-
Neurotoxicity: As a potent NMDA receptor antagonist, PCA has the potential for neurotoxicity. Chronic or high-dose exposure to NMDA antagonists can lead to neuronal changes and cognitive deficits.[15] Exposure to PCP during development has been shown to cause deficits in neurobehavioral functions, and it can suppress neuronal outgrowth and function by inhibiting NMDA receptors and biogenic amine production.[15]
-
Cardiotoxicity: Predictive models suggest that 1-Phenylcyclohexylamine may be a weak inhibitor of the hERG (human Ether-à-go-go-Related Gene) potassium channel.[1] Inhibition of this channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.
-
Genotoxicity and Carcinogenicity: Predictive models suggest that PCA is not readily biodegradable and gives a non-AMES toxic result.[1] However, comprehensive experimental data on the genotoxicity and carcinogenicity of PCA specifically is limited. The broader class of psychotropic drugs has shown varied results in genotoxicity assays, highlighting the need for specific assessment.[16]
Toxicological Data Summary
| Endpoint | Result/Value | Model | Citation |
| Acute Toxicity | LD50: 3.0088 mol/kg | Predicted (Rat) | [1] |
| Causes seizures and respiratory depression at lethal doses. | Mouse | [13] | |
| Genotoxicity | Non-AMES toxic | Predicted | [1] |
| Carcinogenicity | Non-carcinogen | Predicted | [1] |
| hERG Inhibition | Weak inhibitor | Predicted | [1] |
Experimental Protocols
Protocol 1: NMDA Receptor Binding Assay
This protocol describes a general method for determining the binding affinity of compounds like 1-Phenylcyclohexylamine to the PCP site within the NMDA receptor channel complex.
Objective: To quantify the interaction of a test compound with the NMDA receptor's ion channel binding site using a radioligand competition assay.
Materials:
-
Test Compound: 1-Phenylcyclohexylamine
-
Radioligand: [3H]MK-801 or [3H]-1-[1-(2-thienyl)cyclohexyl]piperidine ([3H]TCP)[12]
-
Tissue Source: Rat brain membranes (cortex or hippocampus)
-
Buffer: e.g., 5 mM Tris-HCl, pH 7.4
-
Non-specific binding agent: High concentration of unlabeled PCP or MK-801 (e.g., 10 µM)
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Filtration manifold and vacuum pump
-
Liquid scintillation counter
Methodology:
-
Membrane Preparation: a. Homogenize dissected rat brain tissue in ice-cold buffer. b. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. c. Centrifuge the resulting supernatant at high speed to pellet the membranes. d. Wash the membrane pellet by resuspension and re-centrifugation multiple times to remove endogenous ligands. e. Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
Binding Assay: a. Set up assay tubes containing a fixed amount of membrane protein (e.g., 100-200 µg), a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound (1-Phenylcyclohexylamine). b. Include control tubes for total binding (no competitor) and non-specific binding (with an excess of unlabeled ligand). c. Incubate the tubes at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Separation and Quantification: a. Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand. b. Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand. c. Place the filters into scintillation vials, add scintillation cocktail, and allow them to equilibrate. d. Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding as a function of the log concentration of the test compound. c. Fit the resulting competition curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding). d. Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Protocol 2: Mouse Maximal Electroshock (MES) Seizure Test
This protocol is used to evaluate the anticonvulsant activity of a compound.[12]
Objective: To determine the median effective dose (ED50) of a compound required to protect against tonic-clonic seizures induced by maximal electrical stimulation.
Materials:
-
Test Compound: 1-Phenylcyclohexylamine or its analogues
-
Animals: Male mice (e.g., ICR strain)
-
Vehicle: Appropriate solvent for the test compound (e.g., saline, DMSO)
-
Electroshock apparatus with corneal electrodes
-
Electrolyte solution (e.g., saline) for electrodes
Methodology:
-
Animal Preparation and Dosing: a. Acclimate mice to the laboratory environment. b. Administer the test compound or vehicle to groups of mice via a specific route (e.g., intraperitoneal injection). Use a range of doses to establish a dose-response curve. c. Allow sufficient time for the drug to be absorbed and reach peak effect (e.g., 30 minutes post-injection).
-
Induction of Seizure: a. Apply a drop of electrolyte solution to the corneal electrodes and to the eyes of the mouse to ensure good electrical contact. b. Place the corneal electrodes on the corneas of the mouse. c. Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Observation and Scoring: a. Immediately after stimulation, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. This is characterized by the rigid, extended posture of the hindlimbs. b. The absence of the tonic hindlimb extension is considered protection. c. Record the outcome (protection or no protection) for each mouse.
-
Data Analysis: a. For each dose group, calculate the percentage of mice protected from the tonic hindlimb extension. b. Use probit analysis or a similar statistical method to calculate the ED50, which is the dose predicted to protect 50% of the animals.
Visualizations
Caption: Metabolic conversion of PCDE to PCA and subsequent metabolites.
Caption: Mechanism of 1-PCA as a non-competitive NMDA receptor antagonist.
Caption: Experimental workflow for an NMDA receptor binding assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A pharmacokinetic study of phenylcyclohexyldiethylamine. An analog of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Buy 1-Phenylcyclohexylamine | 2201-24-3 | >98% [smolecule.com]
- 5. Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues. | Semantic Scholar [semanticscholar.org]
- 6. Use of PCA (1-phenylcyclohexylamine) as a precursor [chemistry.mdma.ch]
- 7. 1-Phenylcyclohexylamine | C12H17N | CID 31862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 9. Chemical dissociation of human awareness: focus on non-competitive NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A behavioral and pharmacokinetic study of the actions of phenylcyclohexyldiethylamine and its active metabolite, phenylcyclohexylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-ethyl-1-phenylcyclohexanamine | C14H21N | CID 16622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 1-PHENYLCYCLOHEXYLAMINE HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]
- 15. Effects of NMDA receptor inhibition by phencyclidine on the neuronal differentiation of PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-Phenylcyclohexylamine Hydrochloride (CAS: 1934-71-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Phenylcyclohexylamine hydrochloride, a compound of significant interest in medicinal chemistry and pharmacology. This document consolidates critical data on its chemical and physical properties, synthesis, analytical methods, and pharmacological actions, with a focus on its role as a precursor to phencyclidine (PCP) analogs and its intrinsic activity as an N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2]
Chemical and Physical Properties
This compound is the salt form of 1-Phenylcyclohexylamine (PCA), enhancing its stability and solubility.[3] It typically presents as a white to off-white crystalline solid.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1934-71-0 | [1][2] |
| Molecular Formula | C₁₂H₁₈ClN | [5] |
| Molecular Weight | 211.73 g/mol | [5] |
| Melting Point | 247-248 °C | [3][4] |
| Boiling Point | 273.1°C at 760 mmHg (of free base) | [3][4] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. Soluble in water and ethanol. | [3][4][6][7] |
| Appearance | White to off-white crystalline solid | [3][4] |
Table 2: Spectroscopic Data for 1-Phenylcyclohexylamine (Free Base)
| Technique | Data | Reference |
| GC-MS (m/z) | Top Peak: 132, 2nd Highest: 175, 3rd Highest: 104 | [8] |
Synthesis of this compound
Several synthetic routes to 1-Phenylcyclohexylamine have been reported. A common and well-documented method is the Ritter reaction, starting from 1-phenylcyclohexene.
Experimental Protocol: Synthesis via Ritter Reaction
This protocol describes the synthesis of this compound from 1-phenylcyclohexene.
Materials:
-
1-phenylcyclohexene
-
Sodium cyanide (NaCN)
-
Dibutyl ether
-
Sulfuric acid (H₂SO₄)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ether
-
Isopropanol
-
Acetone
-
Methanol
Procedure: [9]
-
To a mixture of 15.8 g (0.1 mole) of 1-phenylcyclohexene and 12.2 g (0.25 mole) of NaCN in 50 mL of dibutyl ether, add 30 mL of H₂SO₄ over 1 hour with stirring.
-
Continue stirring for an additional hour.
-
Pour the reaction mixture into water and extract with ether.
-
Remove the solvents under vacuum.
-
Add 30 mL of concentrated HCl to the residue and reflux the mixture for 3 hours.
-
After cooling, separate the aqueous layer, basify with NaOH, and extract with ether.
-
To prepare the hydrochloride salt, add dry HCl in isopropanol to the ether extract and evaporate the solvent.
-
Add 20 mL of acetone to the residue.
-
Recrystallize the crude product twice from a methanol/ether mixture to yield needles of this compound.
Analytical Methods
The quantification of 1-Phenylcyclohexylamine and its analogs in biological matrices is crucial for pharmacokinetic and toxicological studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.[10][11][12]
Experimental Protocol: General LC-MS/MS Quantification in Serum
This protocol provides a general framework for the quantification of arylcyclohexylamines in serum.
Materials:
-
Serum sample
-
Internal standard (e.g., deuterated analog)
-
Protein precipitation solvent (e.g., acetonitrile)
-
LC-MS/MS system with a suitable column (e.g., C18)
-
Mobile phases (e.g., water with formic acid and acetonitrile with formic acid)
Procedure:
-
Sample Preparation:
-
To a 100 µL aliquot of serum, add the internal standard.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the sample and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Perform chromatographic separation using a suitable gradient elution program.
-
Detect the analyte and internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
Quantify the analyte concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
References
- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 2. This compound | 1934-71-0 | Benchchem [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Cas 1934-71-0,this compound | lookchem [lookchem.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound | 1934-71-0 [amp.chemicalbook.com]
- 7. This compound CAS#: 1934-71-0 [chemicalbook.com]
- 8. 1-Phenylcyclohexylamine | C12H17N | CID 31862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Use of PCA (1-phenylcyclohexylamine) as a precursor [chemistry.mdma.ch]
- 10. Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of an LC-MS/MS method for determination of phencyclidine in human serum and its application to human drug abuse cases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Synthesis of 1-Phenylcyclohexylamine hydrochloride detailed protocol
Synthesis Protocol for 1-Phenylcyclohexylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of this compound. The following sections outline the chemical principles, necessary equipment, a step-by-step procedure, and data presentation.
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇N·HCl | [1] |
| Molecular Weight | 211.76 g/mol | [1] |
| Melting Point | 247-248 °C | [2] |
| Boiling Point (free base) | 273.1°C at 760 mmHg | [2] |
| Flash Point (free base) | 121.6 °C | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility | Soluble in water and ethanol | [2] |
| Storage | Dry, dark, and at 0 - 4 °C for short term or -20 °C for long term | [3] |
Experimental Protocol: Synthesis via Ritter Reaction
This protocol details the synthesis of 1-Phenylcyclohexylamine (PCA) from 1-phenylcyclohexene via a Ritter reaction, followed by conversion to its hydrochloride salt. This method is noted for its relative ease and use of commercially available starting materials.[4]
Materials and Equipment
-
Reagents: 1-phenylcyclohexene, Sodium cyanide (NaCN), Sulfuric acid (H₂SO₄), Di-n-butyl ether, Diethyl ether, Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Isopropanol, Methanol.
-
Equipment: Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, pH meter/paper, recrystallization apparatus.
Procedure
Part 1: Synthesis of N-formyl-1-phenylcyclohexylamine
-
To a mixture of 15.8 g (0.1 mole) of 1-phenylcyclohexene and 12.2 g (0.25 mole) of sodium cyanide in 50 mL of di-n-butyl ether, add 30 mL of sulfuric acid dropwise over 1 hour with stirring.[4]
-
After the addition is complete, continue stirring for an additional hour.[4]
-
Pour the reaction mixture into water and extract with diethyl ether.[4]
-
Remove the solvents under reduced pressure (in vacuo) to yield the crude N-formyl intermediate.[4]
Part 2: Hydrolysis to 1-Phenylcyclohexylamine (PCA)
-
Add 30 mL of hydrochloric acid to the residue from the previous step.[4]
-
Reflux the mixture for 3 hours.[4]
-
After cooling, separate the aqueous layer.[4]
-
Basify the aqueous layer with sodium hydroxide (NaOH) and extract with diethyl ether.[4]
Part 3: Formation of this compound
-
Prepare the hydrochloride salt by adding dry HCl in isopropanol to the ether extract from the previous step.[4]
-
Evaporate the solvent.[4]
-
Add 20 mL of acetone to the residue.[4]
-
Recrystallize the product twice from a methanol/ether mixture to obtain needle-like crystals.[4] The reported melting point is 247-248 °C.[2][4]
Alternative Synthesis: From Cyclohexanone and Aniline
A traditional method involves the condensation of cyclohexanone with aniline to form a Schiff base, which is then reacted with an organometallic reagent.[3]
Procedure Outline
-
Schiff Base Formation: A solution of cyclohexanone, aniline, and an acid catalyst (e.g., p-toluenesulfonic acid monohydrate) in a suitable solvent like toluene is refluxed to form the imine (Schiff base).[3][5]
-
Reaction with Organometallic Reagent: The Schiff base is then reacted with a phenyl organometallic reagent, such as phenylmagnesium bromide or phenyllithium, in an anhydrous ether solvent.[6][7]
-
Hydrolysis: The reaction mixture is hydrolyzed to yield the 1-phenylcyclohexylamine free base.[5]
-
Salt Formation: The free base is dissolved in a solvent like ether or isopropanol and treated with hydrogen chloride (e.g., as a solution in isopropanol) to precipitate the hydrochloride salt.[5][6]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 1-Phenylcyclohexylamine HCl via the Ritter Reaction.
Safety and Handling
-
Sodium cyanide is highly toxic. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which releases deadly hydrogen cyanide gas.[4]
-
Strong acids like sulfuric acid and hydrochloric acid are corrosive. Use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Organic solvents like diethyl ether and di-n-butyl ether are flammable. Work away from ignition sources.
-
1-Phenylcyclohexylamine is a DEA Schedule II controlled substance precursor in the United States.[8] All synthesis and handling must comply with local and federal regulations.
References
- 1. 1-phenylcyclohexan-1-amine,hydrochloride | CAS#:1934-71-0 | Chemsrc [chemsrc.com]
- 2. Cas 1934-71-0,this compound | lookchem [lookchem.com]
- 3. Buy 1-Phenylcyclohexylamine | 2201-24-3 | >98% [smolecule.com]
- 4. Use of PCA (1-phenylcyclohexylamine) as a precursor [chemistry.mdma.ch]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. US3145229A - Process for the production of nu-substituted-1-phenylcyclohexylamines - Google Patents [patents.google.com]
- 7. This compound | 1934-71-0 | Benchchem [benchchem.com]
- 8. 1-Phenylcyclohexylamine | C12H17N | CID 31862 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Phenylcyclohexylamine Hydrochloride In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo studies of 1-Phenylcyclohexylamine hydrochloride (PCA) in rodent models, including quantitative data on its pharmacological and toxicological effects, as well as detailed protocols for key experimental procedures.
I. Quantitative Data Summary
The following tables summarize the quantitative data from various in vivo studies on this compound and its analogs in rodent models.
Table 1: Anticonvulsant Activity and Motor Impairment of 1-Phenylcyclohexylamine (PCA) and Analogs in Mice
| Compound | Test | Route of Administration | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (TD50/ED50) | Species |
| 1-Phenylcyclohexylamine (PCA) | Maximal Electroshock (MES) | Intraperitoneal (i.p.) | 7.0 | 16.3 | 2.3 | Mouse |
| 1-Phenylcyclohexylamine (PCA) | Maximal Electroshock (MES) | Oral | 14.5 | >300 (for analog PPA) | >20.7 (for analog PPA) | Mouse |
| 1-Phenylcyclopentylamine (PPA) | Maximal Electroshock (MES) | Oral | 53.4 | >300 | >5.6 | Mouse |
| 1-(3-fluorophenyl)cyclohexylamine (3-F-PCA) | Maximal Electroshock (MES) | Oral | 26.7 | >50 (in rats) | >1.9 (in rats) | Mouse |
| 1,1-pentamethylenetetrahydroisoquinoline (PM-THIQ) | Maximal Electroshock (MES) | Intraperitoneal (i.p.) | 14.3 | 43.0 | 3.0 | Mouse |
*ED50 (Median Effective Dose): The dose at which 50% of the animals show the desired effect (anticonvulsant activity). *TD50 (Median Toxic Dose): The dose at which 50% of the animals exhibit a toxic effect (motor impairment). *Protective Index: The ratio of TD50 to ED50, indicating the therapeutic window. A higher index suggests a safer compound.
Table 2: Acute Toxicity of 1-Phenylcyclohexylamine Analogs in Mice
| Compound | Route of Exposure | Species | LD50 (mg/kg) |
| N-Allyl-N-ethyl-1-phenylcyclohexylamine hydrochloride | Intraperitoneal | Mouse | 123[1] |
| trans-4-(p-Anisyl)cyclohexylamine hydrochloride | Intraperitoneal | Mouse | 45 |
| 3-(1-Methyl-1,2,5,6-tetrahydro-3-pyridinyl)-1-phenylisoquinoline hydrochloride | Intraperitoneal | Mouse | 40 |
*LD50 (Median Lethal Dose): The dose at which 50% of the animals die. Note: A specific LD50 for this compound via intraperitoneal administration in mice was not identified in the provided search results. The table presents data for related analogs.
II. Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Maximal Electroshock (MES) Seizure Test
This test is a model for generalized tonic-clonic seizures and is used to identify compounds with anticonvulsant activity.[2]
Materials:
-
Electroconvulsive device with corneal electrodes
-
0.5% Tetracaine hydrochloride solution (local anesthetic)
-
0.9% Saline solution
-
Male CF-1 or C57BL/6 mice
Procedure:
-
Administer this compound or the vehicle control to the mice via the desired route (e.g., intraperitoneal or oral).
-
At the time of peak drug effect, apply a drop of 0.5% tetracaine hydrochloride to the corneas of each mouse for local anesthesia.
-
Apply a drop of 0.9% saline to the corneal electrodes to ensure good electrical contact.
-
Deliver a 60 Hz alternating current of 50 mA for 0.2 seconds through the corneal electrodes.
-
Observe the seizure response. The endpoint is the abolition of the hindlimb tonic extensor component of the seizure. An animal is considered protected if this component is absent.[2]
-
The ED50 is calculated as the dose that protects 50% of the animals from the tonic hindlimb extension.[2]
Motor Toxicity Assessment (Rotarod Test)
This test evaluates motor coordination and balance in rodents and is used to assess the potential for drug-induced motor impairment.[3][4]
Materials:
-
Rotarod apparatus for mice
-
Male mice
Procedure:
-
Acclimatize the mice to the testing room for at least 30 minutes before the experiment.[5]
-
Administer this compound or the vehicle control to the mice.
-
Place the mice on the rotating rod of the rotarod apparatus. The rod is typically set to accelerate from a low speed (e.g., 4 rpm) to a higher speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).[4]
-
Record the latency to fall from the rod for each mouse. A trial can also be ended if the mouse clings to the rod and makes a full passive rotation.[4]
-
Conduct multiple trials (typically 3) with an inter-trial interval of at least 15 minutes.[4][5]
-
The TD50 is calculated as the dose that causes 50% of the animals to fall from the rod within a specified time.
Conditioned Place Preference (CPP)
The CPP paradigm is a preclinical model used to assess the rewarding or aversive properties of a drug.[6][7]
Materials:
-
Conditioned place preference apparatus (typically a two- or three-compartment chamber with distinct visual and tactile cues in each compartment)
-
Male mice or rats
Procedure:
-
Pre-Conditioning Phase (Habituation and Baseline Preference):
-
Handle the mice for several days before the start of the experiment to reduce stress.[6]
-
On the first day, place each animal in the central compartment (if applicable) and allow it to freely explore all compartments for a set period (e.g., 15-30 minutes). Record the time spent in each compartment to determine any baseline preference. An unbiased design pairs the drug with the initially non-preferred side.[7]
-
-
Conditioning Phase:
-
This phase typically lasts for 4-8 days.
-
On drug conditioning days, administer this compound and confine the animal to one of the conditioning compartments for a set period (e.g., 30 minutes).[6]
-
On vehicle conditioning days, administer the vehicle (e.g., saline) and confine the animal to the other conditioning compartment for the same duration.
-
The order of drug and vehicle administration is counterbalanced across animals.
-
-
Post-Conditioning Test Phase:
-
On the test day, place the animal in the central compartment (with access to both conditioning compartments) in a drug-free state.
-
Record the time spent in each compartment for a set period.
-
A significant increase in time spent in the drug-paired compartment compared to the pre-conditioning baseline indicates a conditioned place preference, suggesting rewarding properties. Conversely, a significant decrease suggests conditioned place aversion.[7]
-
Intravenous Self-Administration
This operant conditioning paradigm is considered the gold standard for assessing the reinforcing properties and abuse potential of a drug.[8][9]
Materials:
-
Operant conditioning chambers equipped with two levers (one active, one inactive), a stimulus light, and an infusion pump.
-
Intravenous catheters
-
Surgical supplies for catheter implantation
-
Male rats or mice
Procedure:
-
Surgical Catheter Implantation:
-
Surgically implant a chronic indwelling catheter into the jugular vein of the animal under anesthesia. The catheter is passed subcutaneously to exit on the back of the animal.
-
Allow the animals to recover for several days before starting the experiment.
-
-
Acquisition of Self-Administration:
-
Place the animal in the operant chamber.
-
Pressing the active lever results in the delivery of an intravenous infusion of this compound via the infusion pump. A stimulus light is often paired with the infusion.
-
Pressing the inactive lever has no programmed consequences.
-
Sessions are typically conducted daily for a set duration (e.g., 2 hours).
-
Acquisition is considered stable when the number of infusions per session is consistent and the number of active lever presses is significantly higher than inactive lever presses.
-
-
Dose-Response and Reinforcement Schedule Manipulations:
-
Once responding is stable, different doses of the drug can be tested to generate a dose-response curve.
-
Progressive ratio schedules, where the number of lever presses required for each subsequent infusion increases, can be used to assess the motivation to self-administer the drug.
-
III. Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the in vivo study of this compound.
Caption: NMDA Receptor Antagonism by 1-Phenylcyclohexylamine.
Caption: Modulation of the Mesolimbic Dopamine Pathway.
Caption: Workflow for Anticonvulsant Activity Screening.
References
- 1. RTECS NUMBER-GX0720000-Chemical Toxicity Database [drugfuture.com]
- 2. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 3. Rotarod-Test for Mice [protocols.io]
- 4. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 5. mmpc.org [mmpc.org]
- 6. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Animal models of intravenous phencyclinoid self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intravenous drug self-administration in mice: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 1-Phenylcyclohexylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 1-Phenylcyclohexylamine hydrochloride, a crucial step in drug development, quality control, and research. The following sections outline protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Vis Spectrophotometry, and Titrimetric methods.
Data Presentation: Comparison of Analytical Methods
The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The table below summarizes the key quantitative parameters for the described methods to facilitate comparison.
| Analytical Method | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| RP-HPLC with UV Detection | 1 - 100 | ~0.1 | ~0.3 | 98 - 102 | < 2 |
| GC-MS (with TFAA Derivatization) | 0.1 - 50 | ~0.01 | ~0.03 | 97 - 103 | < 5 |
| UV-Vis Spectrophotometry | 5 - 50 | ~1 | ~3 | 95 - 105 | < 3 |
| Non-Aqueous Potentiometric Titration | > 500 | Not Applicable | Not Applicable | 99 - 101 | < 1 |
| Argentometric Titration | > 500 | Not Applicable | Not Applicable | 99 - 101 | < 1 |
Note: The values presented are typical performance estimates for these methods with similar analytes and may vary depending on the specific instrumentation and experimental conditions.
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is suitable for the routine quantification of this compound in bulk drug substance and pharmaceutical formulations.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile : 0.1 M Phosphate buffer (pH 3.0) (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25 °C.
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve 10 mg of this compound reference standard in the mobile phase in a 100 mL volumetric flask to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh a quantity of the sample equivalent to 10 mg of this compound and dissolve it in the mobile phase in a 100 mL volumetric flask. Sonicate if necessary to ensure complete dissolution and dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample from the calibration curve.
Workflow Diagram:
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This is a highly sensitive and specific method, particularly useful for the analysis of 1-Phenylcyclohexylamine in complex matrices. Derivatization with trifluoroacetic anhydride (TFAA) is employed to improve volatility and chromatographic performance, and to prevent thermal degradation of the hydrochloride salt.[1][2]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Data acquisition and processing software.
Chromatographic and Mass Spectrometric Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, and hold for 5 min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Procedure:
-
Derivatization Reagent: Trifluoroacetic anhydride (TFAA).
-
Standard and Sample Preparation: a. Accurately weigh about 1 mg of the reference standard or sample into a vial. b. Add 1 mL of a suitable solvent (e.g., ethyl acetate). c. Add 100 µL of TFAA. d. Cap the vial and heat at 70 °C for 20 minutes. e. Cool to room temperature. The derivatized solution is ready for injection.
-
Analysis: Inject 1 µL of the derivatized solution into the GC-MS system.
-
Quantification: Use an internal standard method for accurate quantification. Prepare calibration standards containing a fixed amount of a suitable internal standard (e.g., a deuterated analog) and varying concentrations of the this compound reference standard. Process the standards and samples as described above. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Workflow Diagram:
UV-Vis Spectrophotometry
This is a simple and cost-effective method for the quantification of this compound in bulk form or simple formulations, provided there are no interfering substances that absorb at the same wavelength.
Instrumentation:
-
UV-Vis Spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
Procedure:
-
Solvent Selection: Methanol or 0.1 N Hydrochloric Acid.
-
Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent and scan the UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Standard Solution Preparation: Prepare a stock solution of 100 µg/mL by accurately weighing 10 mg of the reference standard and dissolving it in 100 mL of the solvent. From this stock solution, prepare a series of calibration standards.
-
Sample Preparation: Prepare a sample solution of a similar concentration to the standards in the same solvent.
-
Analysis: Measure the absorbance of the blank (solvent), standard solutions, and the sample solution at the λmax.
-
Quantification: Construct a calibration curve of absorbance versus concentration for the standard solutions. Determine the concentration of the sample from its absorbance using the calibration curve.
Workflow Diagram:
References
Application Notes and Protocols for 1-Phenylcyclohexylamine Hydrochloride in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylcyclohexylamine hydrochloride is a chemical compound of interest in neuroscience research, primarily for its role as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. As an analog of phencyclidine (PCP), it is a valuable tool for studying the function and pharmacology of NMDA receptors, which are critical for synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor activity is implicated in various neurological and psychiatric disorders, making compounds like this compound important for drug discovery and development.
These application notes provide detailed protocols for the use of this compound in patch clamp electrophysiology, a high-fidelity technique for investigating the electrical properties of ion channels in neuronal and heterologous expression systems.
Mechanism of Action
This compound exerts its primary effect by blocking the ion channel pore of the NMDA receptor. This action is characteristic of an open-channel blocker, meaning the compound can only access its binding site when the channel is in the open conformation, induced by the binding of glutamate and a co-agonist such as glycine or D-serine. The block is voltage-dependent, becoming more pronounced at hyperpolarized membrane potentials. This is due to the charged nature of the molecule at physiological pH, which is driven into the channel pore by the electrical field across the membrane.
While the primary target is the NMDA receptor, it is important to note that its parent compound, PCP, has been shown to also interact with other ion channels, including nicotinic acetylcholine receptors and certain types of potassium channels. Researchers should consider the possibility of off-target effects in their experimental design.
Quantitative Data Summary
While specific patch clamp data for this compound is not extensively available in published literature, data from structurally similar amino-alkyl-cyclohexane derivatives provide insights into its expected potency and kinetics. The following table summarizes data for such compounds, which can be used as a reference for experimental design.
| Parameter | Value Range (for Amino-Alkyl-Cyclohexane Analogs) | Ion Channel/Receptor | Experimental Condition |
| IC50 | 1.3 - 245 µM | NMDA Receptor | Whole-cell patch clamp on cultured hippocampal neurons, holding potential of -70 mV[1] |
| Voltage-Dependency | Strong (δ = 0.55 - 0.87) | NMDA Receptor | Whole-cell patch clamp on cultured hippocampal neurons[1] |
| Block Kinetics | Use-dependent | NMDA Receptor | Whole-cell patch clamp on cultured hippocampal neurons[1] |
| k_on (On-rate) | ~10.67 x 10⁴ M⁻¹s⁻¹ (for MRZ 2/579) | NMDA Receptor | Whole-cell patch clamp on cultured hippocampal neurons[1] |
| k_off (Off-rate) | ~0.199 s⁻¹ (for MRZ 2/579) | NMDA Receptor | Whole-cell patch clamp on cultured hippocampal neurons[1] |
Experimental Protocols
Safety Precautions
This compound is a research chemical and should be handled with appropriate safety measures.[2] Always consult the Safety Data Sheet (SDS) before use.[2][3][4][5]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[2]
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Stock Solution Preparation
-
Calculate the required mass: Based on the desired stock concentration (e.g., 10 mM) and volume, calculate the mass of this compound needed (Molecular Weight: 211.73 g/mol ).
-
Dissolution: Dissolve the calculated mass in a suitable solvent. For most electrophysiological experiments, sterile, deionized water or a buffer solution (e.g., HEPES-buffered saline) is appropriate. Sonication may be used to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C.
Whole-Cell Patch Clamp Protocol for Cultured Neurons
This protocol is adapted for studying the effects of this compound on NMDA receptor currents in cultured mammalian neurons (e.g., primary hippocampal or cortical neurons).
1. Cell Preparation:
-
Plate neurons on glass coverslips coated with a suitable substrate (e.g., poly-D-lysine) and culture for 7-14 days to allow for maturation and expression of NMDA receptors.
2. Solutions:
-
External Solution (aCSF): (in mM) 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH, osmolarity ~310 mOsm. For studying NMDA receptors, it is crucial to have a co-agonist present; add 10 µM glycine to the external solution. To isolate NMDA receptor currents, other voltage-gated channels can be blocked with appropriate antagonists (e.g., 1 µM tetrodotoxin for sodium channels, and a cocktail of potassium channel blockers).
-
Internal Solution: (in mM) 130 Cs-Gluconate, 10 CsCl, 4 NaCl, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.3 with CsOH, osmolarity ~290 mOsm. Cesium is used as the main cation to block potassium channels from the inside.
3. Recording Procedure:
-
Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage and perfuse with external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Approach a neuron and form a giga-ohm seal (>1 GΩ).
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a negative potential (e.g., -70 mV) in voltage-clamp mode.
4. Experimental Paradigms:
-
Concentration-Response Curve:
-
Obtain a stable baseline recording of NMDA-evoked currents. Apply a saturating concentration of NMDA (e.g., 100 µM) for a short duration (e.g., 2-5 seconds) to elicit a control current.
-
Wash the chamber with external solution until the current returns to baseline.
-
Perfuse the chamber with the first concentration of this compound for 1-2 minutes.
-
Co-apply NMDA and this compound to measure the inhibited current.
-
Repeat steps 2-4 for a range of this compound concentrations (e.g., 1 µM to 300 µM).
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit with a Hill equation to determine the IC50.
-
-
Voltage-Dependence of Block:
-
Elicit NMDA receptor currents at a range of holding potentials (e.g., from -80 mV to +40 mV in 20 mV increments) in the absence of the drug.
-
Apply a fixed concentration of this compound (e.g., the IC50 value).
-
Repeat the voltage steps and measure the inhibited currents.
-
Plot the current-voltage (I-V) relationship in the control and drug conditions to visualize the voltage-dependent block. The degree of block should be greater at more negative potentials.
-
-
Kinetics of Block (On- and Off-rates):
-
Apply a train of brief NMDA pulses (e.g., 10 ms pulses at 1 Hz) to monitor the onset of the block.
-
Introduce this compound into the perfusion solution and continue the NMDA pulse train. The peak current of successive responses will decrease as the block develops. The rate of this decay can be fitted with an exponential function to estimate the on-rate.
-
To measure the off-rate, after the block has reached a steady state, switch the perfusion back to the drug-free external solution while continuing the NMDA pulse train. The recovery of the current amplitude can be fitted to estimate the off-rate.
-
Visualizations
Signaling Pathway
References
- 1. Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence for an internal phenylalkylamine action on the voltage-gated potassium channel Kv1.3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of deep pore mutations on the action of phenylalkylamines on the Kv1.3 potassium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of NMDA Channel Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fast and Slow Voltage-Dependent Dynamics of Magnesium Block in the NMDA Receptor: The Asymmetric Trapping Block Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMDA Receptor Binding Assay Using a Phenylcyclohexylamine Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel crucial for synaptic plasticity and memory formation.[1][2][3] Dysregulation of NMDA receptor activity is implicated in various neurological and psychiatric disorders, making it a significant target for drug discovery. This document provides a detailed protocol for a competitive radioligand binding assay to screen and characterize compounds that interact with the phencyclidine (PCP) binding site within the NMDA receptor ion channel. The protocol utilizes a tritium-labeled phenylcyclohexylamine analog, such as [³H]1-(1-phenylcyclohexyl)piperidine ([³H]PCP) or [³H]thienyl cyclohexylpiperidine ([³H]TCP), to quantify the affinity of test compounds for this site.
Principle of the Assay
This assay measures the ability of a non-radioactive test compound to compete with a radiolabeled ligand for binding to the PCP site of the NMDA receptor. The assay is performed using rat brain cortical membranes, which are a rich source of NMDA receptors. The amount of radioligand bound to the receptor is quantified by liquid scintillation counting. The data is then used to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can be converted to the inhibition constant (Kᵢ), which reflects the true binding affinity of the compound for the receptor.[4][5][6]
Signaling Pathway
The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 and two GluN2 subunits.[2] For the ion channel to open, both glutamate must bind to the GluN2 subunit and a co-agonist, either glycine or D-serine, must bind to the GluN1 subunit.[2][7][8] Channel opening is also voltage-dependent; at resting membrane potential, the channel is blocked by magnesium ions (Mg²⁺).[1][3] Depolarization of the postsynaptic membrane removes the Mg²⁺ block, allowing for the influx of cations, most notably Calcium (Ca²⁺), upon agonist and co-agonist binding.[1][7] The influx of Ca²⁺ acts as a second messenger, activating a cascade of intracellular signaling pathways that are critical for synaptic plasticity.[1][7][9]
NMDA Receptor Signaling Pathway
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog # | Storage |
| [³H]TCP or similar radioligand | PerkinElmer | (Varies) | -20°C |
| Rat Cortical Membranes | In-house prep or commercial | (Varies) | -80°C |
| Tris-HCl | Sigma-Aldrich | T5941 | Room Temp |
| Phencyclidine (PCP) | Sigma-Aldrich | P3029 | Controlled |
| Polyethylenimine (PEI) | Sigma-Aldrich | P3143 | 4°C |
| Glass Fiber Filters (GF/B) | Whatman | 1821-025 | Room Temp |
| Scintillation Cocktail | PerkinElmer | 6013329 | Room Temp |
Solutions and Buffers
-
Assay Buffer (50 mM Tris-HCl, pH 7.4): Dissolve 6.057 g of Tris base in 800 mL of deionized water. Adjust the pH to 7.4 with HCl. Bring the final volume to 1 L with deionized water.
-
Wash Buffer (50 mM Tris-HCl, pH 7.4, ice-cold): Prepare as above and store at 4°C.
-
0.5% (w/v) Polyethylenimine (PEI): Dissolve 0.5 g of PEI in 100 mL of deionized water. This is used to pre-soak the filters to reduce non-specific binding of the radioligand.
Rat Brain Membrane Preparation
-
Euthanize adult rats according to institutional guidelines.
-
Rapidly dissect the cerebral cortices and place them in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4).
-
Homogenize the tissue using a Teflon-glass homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh, ice-cold homogenization buffer and repeat the centrifugation step.
-
Resuspend the final pellet in a small volume of buffer and determine the protein concentration using a standard method (e.g., BCA or Bradford assay).
-
Aliquot the membrane preparation and store at -80°C until use.
Experimental Workflow
NMDA Receptor Binding Assay Workflow
Assay Protocol
-
On the day of the assay, thaw the rat cortical membranes on ice. Dilute the membranes in assay buffer to a final concentration of 0.2-0.5 mg/mL protein.
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 25 µL of assay buffer.
-
Non-specific Binding (NSB): 25 µL of a high concentration of a known PCP site ligand (e.g., 10 µM PCP).
-
Test Compound: 25 µL of each dilution of the test compound.
-
-
Add 100 µL of the diluted membrane preparation to each well.
-
Add 25 µL of the [³H]-radioligand (e.g., [³H]TCP) at a final concentration close to its Kd value (typically 1-5 nM). The final assay volume is 150 µL.
-
Incubate the plate at room temperature (25°C) for 60 minutes with gentle agitation.
-
Pre-soak the glass fiber filter mat in 0.5% PEI for at least 30 minutes.
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filter mat using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filter mat under a heat lamp or in a drying oven.
-
Place the dried filters into scintillation vials, add 3-5 mL of scintillation cocktail, and cap the vials.
-
Allow the vials to equilibrate in the dark for at least 4 hours.
-
Quantify the radioactivity in each vial using a liquid scintillation counter.
Data Presentation and Analysis
The raw data will be in counts per minute (CPM). The specific binding is calculated by subtracting the non-specific binding from the total binding.
Specific Binding = Total Binding - Non-specific Binding
The percent inhibition of specific binding by the test compound is calculated as:
% Inhibition = 100 - [((CPMcompound - CPMNSB) / (CPMTotal - CPMNSB)) x 100]
The IC₅₀ value is determined by plotting the percent inhibition against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism).
The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation:[4][5]
Kᵢ = IC₅₀ / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
Sample Data Table
| Test Compound | IC₅₀ (nM) | Kᵢ (nM) | Hill Slope |
| Compound A | 150 | 75 | 1.1 |
| Compound B | 45 | 22.5 | 0.9 |
| PCP (Control) | 25 | 12.5 | 1.0 |
Note: The Kᵢ values are calculated assuming a radioligand concentration equal to its Kd.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Non-specific Binding | Radioligand concentration too high; Insufficient washing; Filter not pre-soaked properly | Optimize radioligand concentration; Increase wash steps/volume; Ensure proper PEI pre-soaking |
| Low Specific Binding | Low receptor density in membranes; Degraded radioligand or membranes | Use a fresh batch of membranes or radioligand; Increase protein concentration |
| High Variability between Replicates | Pipetting errors; Inconsistent washing; Inhomogeneous membrane suspension | Use calibrated pipettes; Ensure consistent washing; Vortex membrane suspension before aliquoting |
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. news-medical.net [news-medical.net]
- 3. youtube.com [youtube.com]
- 4. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]
- 5. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 6. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Regulation of NMDA Receptor Signaling at Single Synapses by Human Anti-NMDA Receptor Antibodies [frontiersin.org]
Application Notes and Protocols for Testing 1-Phenylcyclohexylamine Hydrochloride in Animal Models of Epilepsy
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylcyclohexylamine (PCA) hydrochloride is an analog of phencyclidine (PCP) and functions as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] Its potential as an anticonvulsant agent has been evaluated in preclinical animal models of epilepsy. These application notes provide a summary of the key findings and detailed protocols for testing the anticonvulsant properties of 1-Phenylcyclohexylamine hydrochloride in established rodent models of epilepsy. The primary mechanism of action for PCA's anticonvulsant effects is believed to be the blockade of NMDA receptor-mediated excitatory neurotransmission.[2]
Data Presentation
The anticonvulsant activity and motor impairment effects of this compound, administered intraperitoneally (i.p.) in mice, are summarized in the table below. This allows for a clear comparison of the therapeutic index.
| Test | Species | Route of Administration | ED50 / TD50 (mg/kg) | Reference |
| Maximal Electroshock Seizure (MES) | Mouse | i.p. | 7.0 | [3] |
| Motor Impairment (Rotarod Test) | Mouse | i.p. | 16.3 | [3] |
| Pentylenetetrazol (PTZ) Seizure | Mouse | i.p. | Ineffective at non-toxic doses | [3] |
ED50: Effective dose in 50% of the population. TD50: Toxic dose (motor impairment) in 50% of the population.
Signaling Pathway
The anticonvulsant activity of this compound is attributed to its role as an NMDA receptor antagonist. The following diagram illustrates the proposed mechanism.
Experimental Protocols
Detailed methodologies for evaluating the anticonvulsant efficacy of this compound are provided below.
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[4][5]
Objective: To assess the ability of this compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in mice.
Materials:
-
Male CF-1 mice (20-25 g)
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
Electroconvulsometer
-
Corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)
-
Conductive solution (e.g., 0.9% saline)
Procedure:
-
Animal Preparation: Acclimate mice to the laboratory environment for at least one hour before testing. Weigh each mouse to determine the appropriate dose volume.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection. A range of doses should be used to determine the ED50.
-
Pre-treatment Time: Allow for a pre-treatment period (typically 30-60 minutes) for the compound to be absorbed and distributed.
-
Anesthesia and Electrode Placement: Apply a drop of topical anesthetic to the cornea of each eye. Place the corneal electrodes, moistened with conductive saline, on the corneas.
-
Induction of Seizure: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.[6]
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension. The abolition of the tonic hindlimb extension is considered protection.
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED50 value using probit analysis.
Pentylenetetrazol (PTZ)-Induced Seizure Test
The PTZ test is a model for generalized myoclonic and clonic seizures and is used to identify compounds that raise the seizure threshold.[4][7]
Objective: To evaluate the ability of this compound to prevent or delay the onset of clonic convulsions induced by a subcutaneous injection of pentylenetetrazol.
Materials:
-
Male CF-1 mice (20-25 g)
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline for subcutaneous injection)[4]
-
Observation chambers
-
Stopwatch
Procedure:
-
Animal Preparation: Acclimate mice individually in observation chambers for at least 30 minutes prior to the experiment.
-
Drug Administration: Administer this compound or vehicle via i.p. injection.
-
Pre-treatment Time: Allow for a pre-treatment period (typically 30-60 minutes).
-
PTZ Injection: Administer a convulsant dose of PTZ subcutaneously (s.c.) into a loose fold of skin on the back of the neck.
-
Observation: Immediately after PTZ injection, place the mouse back into the observation chamber and start the stopwatch. Observe the animal for 30 minutes for the onset of clonic seizures (characterized by clonus of the forelimbs, hindlimbs, and/or body).
-
Endpoint: The primary endpoint is the absence of clonic seizures within the 30-minute observation period. The latency to the first clonic convulsion can also be recorded.
-
Data Analysis: Determine the percentage of animals protected from seizures at each dose.
Motor Impairment (Rotarod) Test
This test is crucial for assessing the neurological toxicity and potential side effects of the test compound.
Objective: To determine the dose of this compound that causes motor impairment in mice.
Materials:
-
Male CF-1 mice (20-25 g)
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
Rotarod apparatus
Procedure:
-
Training: Prior to the experiment, train the mice to remain on the rotating rod of the rotarod apparatus (e.g., at a constant speed of 6 rpm) for a set duration (e.g., 1 minute). Mice that fail to meet this criterion are excluded.
-
Drug Administration: Administer this compound or vehicle via i.p. injection.
-
Testing: At the time of peak effect determined from the seizure models, place each mouse on the rotating rod.
-
Endpoint: Record whether the mouse is able to remain on the rod for the pre-determined time. Falling off the rod is indicative of motor impairment.
-
Data Analysis: Calculate the percentage of animals exhibiting motor impairment at each dose and determine the TD50 value using probit analysis.
Experimental Workflow
The following diagram outlines the logical flow for the preclinical evaluation of this compound.
References
- 1. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 2. Anticonvulsant 1-phenylcycloalkylamines: two analogues with low motor toxicity when orally administered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticonvulsant activities of 1-phenylcyclohexylamine and its conformationally restricted analog 1,1-pentamethylenetetrahydroisoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 5. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 6. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols: Maximal Electroshock (MES) Seizure Test with 1-Phenylcyclohexylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The maximal electroshock (MES) seizure test is a widely utilized preclinical model for assessing the efficacy of potential anticonvulsant compounds. This model is considered predictive of efficacy against generalized tonic-clonic seizures in humans.[1][2] 1-Phenylcyclohexylamine (PCP), a dissociative anesthetic, and its analogues have demonstrated anticonvulsant properties in the MES test.[3][4] These compounds primarily exert their effects through the blockade of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[5][6]
These application notes provide detailed protocols for conducting the MES seizure test with 1-Phenylcyclohexylamine, summarize key quantitative data from preclinical studies, and illustrate the proposed mechanism of action.
Quantitative Data Summary
The anticonvulsant potency and motor impairment effects of 1-Phenylcyclohexylamine (PCA), an analogue of phencyclidine (PCP), and a conformationally restricted analog, 1,1-pentamethylenetetrahydroisoquinoline (PM-THIQ), have been evaluated in the mouse maximal electroshock (MES) seizure test. The median effective dose (ED50) for anticonvulsant activity and the median toxic dose (TD50) for motor impairment are summarized below.
| Compound | Anticonvulsant Activity (MES) ED50 (mg/kg, i.p.) | Motor Impairment TD50 (mg/kg, i.p.) |
| 1-Phenylcyclohexylamine (PCA) | 7.0[3] | 16.3[3] |
| 1,1-Pentamethylenetetrahydroisoquinoline (PM-THIQ) | 14.3[3] | 43.0[3] |
Numerous analogues of 1-phenylcyclohexylamine have also been shown to be protective against MES-induced seizures with ED50 values ranging from 5-41 mg/kg (i.p.).[4][7]
Experimental Protocols
The following protocols are synthesized from established methodologies for the MES seizure test in rodents.[1][8][9][10][11]
Animal Preparation and Acclimation
-
Species: Male ICR-CD-1 mice are commonly used.[12] Rats can also be utilized.[1][8]
-
Acclimation: Animals should be acclimated to the laboratory environment for at least 3-4 days prior to testing. House animals in a temperature-controlled room with a 12-hour light/dark cycle and provide ad libitum access to food and water.
Preparation of 1-Phenylcyclohexylamine Solution
-
Vehicle: The choice of vehicle can affect drug absorption and potency.[2][9] A common vehicle is a solution of 0.9% saline.
-
Concentration: Prepare a stock solution of 1-Phenylcyclohexylamine hydrochloride in the chosen vehicle. The concentration should be calculated to allow for appropriate dosing volumes based on the animal's body weight (e.g., 10 ml/kg).
Administration of 1-Phenylcyclohexylamine
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for screening anticonvulsant compounds.[4][7]
-
Dose-Response: To determine the ED50, a range of doses of 1-Phenylcyclohexylamine should be administered to different groups of animals.
-
Pre-treatment Time: The time between drug administration and the MES test is critical.[2][9] A pre-treatment time of 30-60 minutes is typical.[11][12]
Maximal Electroshock (MES) Seizure Induction
-
Apparatus: An electroconvulsive shock generator (e.g., Ugo Basile) with corneal or auricular electrodes.
-
Electrode Application: Apply a drop of anesthetic ophthalmic solution (e.g., 0.5% tetracaine) to the animal's eyes before placing the corneal electrodes to minimize discomfort. For auricular electrodes, apply a small amount of electrode gel.
-
Stimulus Parameters:
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[1] The animal is considered protected if it does not exhibit this response.
Data Analysis
-
ED50 Calculation: The dose of 1-Phenylcyclohexylamine that protects 50% of the animals from the tonic hindlimb extension is calculated using probit analysis.
-
Motor Toxicity (Optional): Motor impairment can be assessed using tests such as the rotarod test. The TD50, the dose causing motor impairment in 50% of the animals, can then be calculated.
Visualizations
Experimental Workflow for MES Seizure Test
Caption: Workflow for the Maximal Electroshock (MES) Seizure Test.
Proposed Signaling Pathway of 1-Phenylcyclohexylamine in Seizure Protection
Caption: Proposed mechanism of 1-Phenylcyclohexylamine's anticonvulsant action.
References
- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 2. scispace.com [scispace.com]
- 3. Anticonvulsant activities of 1-phenylcyclohexylamine and its conformationally restricted analog 1,1-pentamethylenetetrahydroisoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. drugz.fr [drugz.fr]
- 7. Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues. | Semantic Scholar [semanticscholar.org]
- 8. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticonvulsant effect of drugs by MES and PTZ method | PDF [slideshare.net]
- 11. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]
- 12. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols for Anticonvulsant Activity Screening of 1-Phenylcyclohexylamine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical screening of 1-Phenylcyclohexylamine (PCA) analogs for anticonvulsant activity. PCA, a derivative of phencyclidine (PCP), and its analogs have shown promise as potent anticonvulsants, primarily acting as N-methyl-D-aspartate (NMDA) receptor antagonists.[1][2] This document outlines the key in vivo assays for assessing efficacy and neurotoxicity, presents available quantitative data for a range of analogs, and illustrates the underlying signaling pathway.
Introduction
Epilepsy is a neurological disorder characterized by recurrent seizures, affecting millions worldwide. The development of novel antiepileptic drugs (AEDs) with improved efficacy and fewer side effects remains a critical area of research. 1-Phenylcyclohexylamine and its analogs represent a class of compounds that have demonstrated significant anticonvulsant properties in preclinical models.[1][3] Their mechanism of action is believed to involve the blockade of the NMDA receptor-channel complex, which plays a crucial role in excitatory neurotransmission and seizure propagation.[1][4]
The screening cascade for these compounds typically involves a battery of in vivo tests to determine their anticonvulsant efficacy and potential for motor impairment. The most common models employed are the Maximal Electroshock Seizure (MES) test, which is a model for generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazole (scPTZ) test, a model for myoclonic and absence seizures.[5][6] Neurotoxicity is often assessed using the rotarod test, which evaluates motor coordination and balance.[7]
Data Presentation: Anticonvulsant Activity and Neurotoxicity of 1-Phenylcyclohexylamine Analogs
The following tables summarize the quantitative data on the anticonvulsant efficacy (ED₅₀) and motor impairment (TD₅₀) of 1-Phenylcyclohexylamine (PCA) and a selection of its analogs. The Protective Index (PI), calculated as the ratio of TD₅₀ to ED₅₀, is a critical parameter for evaluating the therapeutic window of a compound. A higher PI indicates a greater separation between the toxic and effective doses.
Table 1: Anticonvulsant Activity and Neurotoxicity of Selected 1-Phenylcyclohexylamine Analogs in the MES Test (mice, i.p. administration) [1][2]
| Compound | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| 1-Phenylcyclohexylamine (PCA) | 7.0 | 16.3 | 2.3 |
| 1,1-Pentamethylenetetrahydroisoquinoline (PM-THIQ) | 14.3 | 43.0 | 3.0 |
| N-Ethyl-PCA | - | - | - |
| 2-Methyl-PCA | - | - | - |
| N-Methyl-PM-THIQ | - | - | - |
| Tetrahydroisoquinoline | - | - | - |
| Benzylamine | - | - | - |
Note: Specific ED₅₀ and TD₅₀ values for N-Ethyl-PCA, 2-Methyl-PCA, N-Methyl-PM-THIQ, Tetrahydroisoquinoline, and Benzylamine were not detailed in the referenced abstracts, but they were reported to have a smaller separation between anticonvulsant and motor toxic doses compared to PCA and PM-THIQ.[1] A broader study of thirty-eight PCA analogs reported ED₅₀ values in the MES test ranging from 5 to 41 mg/kg.[3]
Experimental Protocols
Maximal Electroshock Seizure (MES) Test
Objective: To assess the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.[8]
Materials:
-
Male CF-1 or C57BL/6 mice (20-25 g)
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
0.5% Tetracaine hydrochloride solution
-
0.9% Saline solution
-
Test compound and vehicle
Procedure:
-
Animal Preparation: Acclimatize mice to the laboratory environment for at least one hour before testing.
-
Drug Administration: Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.). The time between administration and testing should be based on the time to peak effect of the compound.
-
Anesthesia and Electrode Placement: Instill one drop of 0.5% tetracaine hydrochloride solution into each eye to provide local anesthesia. Apply corneal electrodes to the eyes, ensuring good contact with a drop of 0.9% saline.[8]
-
Induction of Seizure: Deliver a 60 Hz alternating current (50 mA for mice) for 0.2 seconds through the corneal electrodes.[8]
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The seizure is characterized by a tonic extension of the hindlimbs.
-
Endpoint: Abolition of the tonic hindlimb extension is considered protection.[8]
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension is calculated as the ED₅₀. This is typically determined by testing a range of doses and using a probit analysis or other appropriate statistical methods.[7][9]
Subcutaneous Pentylenetetrazole (scPTZ) Test
Objective: To evaluate the ability of a compound to raise the seizure threshold, modeling myoclonic and absence seizures.[4]
Materials:
-
Male CF-1 or C57BL/6 mice (20-25 g)
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg for CF-1 mice)[4]
-
Test compound and vehicle
-
Observation chambers
Procedure:
-
Animal Preparation: Acclimatize mice to the laboratory environment.
-
Drug Administration: Administer the test compound or vehicle (i.p. or p.o.) at a predetermined time before PTZ injection.
-
PTZ Injection: Inject a convulsant dose of PTZ (e.g., 85 mg/kg for CF-1 mice) subcutaneously into a loose fold of skin on the back of the neck.[4]
-
Observation: Place the animals in individual observation chambers and observe for the presence of seizures for at least 30 minutes.
-
Endpoint: The endpoint is typically the occurrence of a clonic seizure lasting for at least 5 seconds. Protection is defined as the absence of this endpoint.[4]
-
Data Analysis: The ED₅₀, the dose that protects 50% of the animals from clonic seizures, is calculated using probit analysis or a similar statistical method.[7][9]
Rotarod Test for Neurotoxicity
Objective: To assess motor coordination and balance as an indicator of neurotoxicity.[7][10]
Materials:
-
Mice (same strain as used in efficacy studies)
-
Rotarod apparatus
-
Test compound and vehicle
Procedure:
-
Training: Train the mice on the rotarod at a constant speed (e.g., 10 rpm) for a set period (e.g., 1-2 minutes) for 2-3 trials on the day before the experiment. Mice that are unable to remain on the rod for the duration of the training period may be excluded.[7]
-
Drug Administration: Administer the test compound or vehicle at various doses.
-
Testing: At the time of expected peak effect, place the mouse on the rotating rod.
-
Observation: Record the time the animal remains on the rod. A trial is typically ended if the animal falls off or grips the rod and rotates with it for two consecutive revolutions.
-
Endpoint: The inability to remain on the rod for a predetermined amount of time (e.g., 1 minute) is considered a measure of motor impairment.[7]
-
Data Analysis: The TD₅₀, the dose that causes motor impairment in 50% of the animals, is determined using probit analysis or a similar method.[11][12]
Visualizations
Experimental Workflow
Caption: Workflow for anticonvulsant screening of PCA analogs.
Signaling Pathway of NMDA Receptor Antagonism
References
- 1. Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticonvulsant activities of 1-phenylcyclohexylamine and its conformationally restricted analog 1,1-pentamethylenetetrahydroisoquinoline [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues. | Semantic Scholar [semanticscholar.org]
- 6. Frontiers | Roles of N-Methyl-D-Aspartate Receptors (NMDARs) in Epilepsy [frontiersin.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. NMDA receptor - Wikipedia [en.wikipedia.org]
- 11. Generation of TD50 values for carcinogenicity study data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. derangedphysiology.com [derangedphysiology.com]
Troubleshooting & Optimization
1-Phenylcyclohexylamine hydrochloride solubility in aqueous solutions
Technical Support Center: 1-Phenylcyclohexylamine Hydrochloride
This guide provides technical information, frequently asked questions (FAQs), and troubleshooting advice for researchers and scientists working with this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
For context, the free base form, 1-Phenylcyclohexylamine, has a very low predicted water solubility of 0.0573 mg/mL .[2] The hydrochloride salt is utilized specifically to enhance aqueous solubility compared to the free base.[3] Researchers must experimentally determine the solubility in their specific buffer system.
Q2: What is the pKa of 1-Phenylcyclohexylamine, and why is it important for solubility?
The predicted pKa for the conjugate acid of 1-Phenylcyclohexylamine is 9.84 .[2] The pKa is the pH at which the protonated (the hydrochloride salt, BH+) and the non-protonated (free base, B) forms are present in equal concentrations.
This value is critical for solubility for the following reasons:
-
At pH values well below the pKa (pH < 8) , the compound will predominantly exist in its protonated, more soluble hydrochloride form.
-
As the pH of the solution approaches and exceeds the pKa (pH > 9.84) , the compound will deprotonate to form the neutral free base, which is significantly less soluble and may precipitate out of solution.[2]
Q3: How does pH affect the stability and solubility of my solution?
The pH is the most critical factor governing the solubility of this compound.
-
Acidic to Neutral pH (pH 1-7.5): The compound is expected to be most soluble and stable in this range, as it will be fully protonated.
-
Alkaline pH (pH > 8): Approaching the pKa of 9.84 will shift the equilibrium towards the poorly soluble free base, causing precipitation. This process is known as disproportionation.[4]
-
Highly Acidic Conditions (e.g., concentrated HCl): In solutions with a high concentration of chloride ions, the solubility of the hydrochloride salt may decrease due to the "common ion effect".[5]
Q4: In what solvents is this compound soluble?
Besides water, the compound is reported to be slightly soluble in methanol, chloroform, and DMSO.[4] The free base form is described as being soluble in DMSO.[1]
Troubleshooting Guide
Problem: My compound precipitated unexpectedly after dissolving.
| Possible Cause | Explanation & Solution |
| Incorrect pH | You may have inadvertently created an alkaline solution. If the pH of your buffer is near or above 8, the soluble salt is likely converting to the insoluble free base. Solution: Verify the pH of your solution. If possible, acidify the solution slightly to re-dissolve the compound. For future experiments, use a buffer that maintains a pH well below 8. |
| Buffer Preparation Error | The final pH of your prepared buffer may be incorrect, or the buffer may have been contaminated.[6][7] Solution: Remake the buffer, carefully verifying all reagents and calibrating the pH meter. Ensure correct forms of salts (e.g., monobasic vs. dibasic, anhydrous vs. hydrated) are used.[6] |
| Disproportionation | Over time, especially in unbuffered water, the solution can change pH, leading to the conversion of the salt to its free base.[4] Solution: Use a well-buffered solution to maintain a stable pH. Store stock solutions under recommended conditions, typically refrigerated and protected from light. |
| Common Ion Effect | You are dissolving the hydrochloride salt in a solution already containing a high concentration of chloride ions (e.g., a high molarity HCl solution or brine).[5] Solution: If possible, reduce the concentration of the common ion (Cl⁻) in your solvent. |
Problem: I am observing high variability in my solubility measurements.
| Possible Cause | Explanation & Solution |
| Insufficient Equilibration Time | The system may not have reached thermodynamic equilibrium, leading to inconsistent concentration measurements.[8] Solution: Increase the incubation/shaking time during your solubility experiment (e.g., from 2 hours to 24 hours) to ensure equilibrium is reached.[8] |
| Inaccurate pH Control | Small variations in pH, especially near the pKa, can cause large changes in solubility. Solution: Use a buffer with sufficient capacity to maintain a constant pH throughout the experiment. Verify the pH before and after the equilibration period. |
| Undissolved Particulates | Inefficient filtration or centrifugation after equilibration can lead to suspended micro-particles being measured, artificially inflating the apparent solubility.[8] Solution: Use a finer pore size filter (e.g., 0.22 µm). Ensure centrifugation is performed at a high enough speed and for a sufficient duration to pellet all undissolved solids. |
Visualization of pH-Dependent Solubility
The following diagram illustrates the relationship between pH, the pKa, and the dominant chemical species in solution.
References
- 1. Buy 1-Phenylcyclohexylamine | 2201-24-3 | >98% [smolecule.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Phencyclidine - Wikipedia [en.wikipedia.org]
- 4. This compound CAS#: 1934-71-0 [m.chemicalbook.com]
- 5. 4-Phenylcyclohexylamine | C12H17N | CID 29897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phencyclidine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
Technical Support Center: Synthesis of 1-Phenylcyclohexylamine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Phenylcyclohexylamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 1-Phenylcyclohexylamine?
A1: The most frequently employed laboratory-scale synthetic routes include:
-
Grignard Reaction: Reaction of phenylmagnesium bromide with cyclohexanone to form 1-phenylcyclohexanol, followed by conversion to the amine.
-
Reductive Amination: Direct reaction of cyclohexanone and aniline (or ammonia) in the presence of a reducing agent. This can proceed via a Schiff base intermediate.
-
Ritter Reaction: Reaction of 1-phenylcyclohexene or 1-phenylcyclohexanol with a nitrile (e.g., sodium cyanide) in the presence of a strong acid to form an N-acyl intermediate, which is then hydrolyzed.
-
Reduction of 1-Phenylcyclohexanecarbonitrile: Reduction of the nitrile group to a primary amine using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).
Q2: What is the most common side product in the Grignard reaction route?
A2: The most prevalent side product is biphenyl .[1][2] This impurity arises from the coupling of the phenylmagnesium bromide Grignard reagent with unreacted bromobenzene, particularly at higher temperatures.[2]
Q3: How can I minimize the formation of biphenyl in my Grignard reaction?
A3: To minimize biphenyl formation, it is crucial to control the reaction temperature during the formation of the Grignard reagent. Adding the bromobenzene slowly to the magnesium turnings and maintaining a gentle reflux can help. Additionally, ensuring a high yield of the Grignard reagent before the addition of cyclohexanone will reduce the concentration of unreacted bromobenzene available for the coupling reaction.
Q4: I am seeing multiple amine products in my reductive amination reaction. What are they?
A4: In the reductive amination of cyclohexanone with aniline, in addition to the desired primary amine (1-phenylcyclohexylamine), you may observe the formation of the secondary amine, N-(1-phenylcyclohexyl)aniline . This can occur if the primary amine product reacts with another molecule of cyclohexanone to form an imine, which is then subsequently reduced. One study on a related system also noted the potential for disproportionation of the intermediate imine to yield N-cyclohexylaniline and diphenylamine.[3]
Q5: My Ritter reaction is giving a low yield. What are the potential issues?
A5: The Ritter reaction is highly dependent on the stability of the carbocation intermediate formed from 1-phenylcyclohexene or 1-phenylcyclohexanol in strong acid.[4][5][6][7] Low yields can result from:
-
Incomplete carbocation formation: The acid may not be strong enough or the reaction temperature may be too low.
-
Side reactions of the carbocation: The carbocation can undergo elimination to revert to the starting alkene or other rearrangement reactions.
-
Incomplete hydrolysis: The intermediate N-acyl amine may not be fully hydrolyzed to the desired primary amine. Ensure sufficient time and appropriate conditions for the hydrolysis step.
Q6: What are the potential impurities when reducing 1-Phenylcyclohexanecarbonitrile with LiAlH₄?
A6: While LiAlH₄ is a powerful reducing agent for nitriles, potential impurities can include:[8][9]
-
Unreacted 1-Phenylcyclohexanecarbonitrile: This can occur if an insufficient amount of LiAlH₄ is used or if the reaction is not allowed to proceed to completion.
-
Intermediate imine: Incomplete reduction may leave some of the intermediate imine in the reaction mixture.
-
Secondary amine (Bis(1-phenylcyclohexyl)amine): While less common with LiAlH₄ under standard conditions, it's possible for the initially formed primary amine to react with the intermediate imine, leading to the formation of a secondary amine.
Troubleshooting Guides
Problem 1: Low Yield of 1-Phenylcyclohexanol in Grignard Synthesis
| Symptom | Possible Cause | Troubleshooting Step |
| Low yield of the desired alcohol. | Presence of water: Grignard reagents are strong bases and react readily with water.[1] | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Significant amount of biphenyl isolated. | High concentration of unreacted bromobenzene and/or high temperature during Grignard formation. [2] | Add bromobenzene dropwise to the magnesium turnings to control the exothermic reaction. Maintain a gentle reflux. |
| Unreacted starting materials (cyclohexanone, bromobenzene) present. | Incomplete reaction. | Ensure the magnesium is of good quality and has been activated (e.g., with a crystal of iodine). Allow sufficient reaction time for both the Grignard reagent formation and its reaction with cyclohexanone. |
Problem 2: Impurities in Reductive Amination of Cyclohexanone with Aniline
| Symptom | Possible Cause | Troubleshooting Step |
| Presence of a higher molecular weight amine impurity. | Formation of N-(1-phenylcyclohexyl)aniline. | Use a molar excess of aniline relative to cyclohexanone to favor the formation of the primary amine. Control the reaction temperature to minimize side reactions. |
| Low conversion of starting materials. | Inefficient reduction or imine formation. | Ensure the reducing agent is active and added under appropriate conditions. For Schiff base formation, a catalytic amount of acid can be beneficial, but excess acid will protonate the aniline, rendering it non-nucleophilic.[10] |
| Formation of diphenylamine and N-cyclohexylaniline. | Disproportionation of the intermediate imine. [3] | This may be inherent to the reaction mechanism under certain conditions. Modifying the catalyst and reaction temperature may alter the product distribution. |
Quantitative Data Summary
The following table summarizes potential side products and their expected prevalence based on the synthetic route. Please note that actual yields can vary significantly based on reaction conditions.
| Synthetic Route | Main Product | Common Side Product(s) | Typical Prevalence |
| Grignard Reaction | 1-Phenylcyclohexanol | Biphenyl | 5-15% (can be higher with poor temperature control) |
| Reductive Amination | 1-Phenylcyclohexylamine | N-(1-phenylcyclohexyl)aniline | Variable, can be significant if stoichiometry is not controlled. |
| Ritter Reaction | 1-Phenylcyclohexylamine | Unreacted 1-phenylcyclohexene/ol, rearrangement products | Highly variable, dependent on carbocation stability. |
| Nitrile Reduction | 1-Phenylcyclohexylamine | Unreacted nitrile, secondary amine | Typically low if sufficient reducing agent is used. |
Experimental Protocols
Key Experiment: Grignard Synthesis of 1-Phenylcyclohexanol
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium. Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel. Maintain a gentle reflux.
-
Reaction with Cyclohexanone: Once the Grignard reagent has formed (indicated by the disappearance of magnesium and a cloudy grey solution), cool the flask in an ice bath. Add a solution of cyclohexanone in anhydrous diethyl ether dropwise.
-
Workup: After the addition is complete, stir the reaction mixture at room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Separate the ether layer, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude 1-phenylcyclohexanol can be purified by recrystallization or chromatography.
Visualizations
Reaction Pathway: Grignard Synthesis and Biphenyl Side Product
Caption: Grignard synthesis of the 1-phenylcyclohexanol precursor and the formation of the biphenyl side product.
Troubleshooting Workflow: Low Yield in Synthesis
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ritter reaction - Wikipedia [en.wikipedia.org]
- 5. chemistry-reaction.com [chemistry-reaction.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Ritter Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Forced Degradation Study of 1-Phenylcyclohexylamine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on 1-Phenylcyclohexylamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is a forced degradation study and why is it necessary for this compound?
A1: A forced degradation study, or stress testing, is a process where the natural degradation rate of a substance is accelerated by applying more severe conditions than accelerated stability testing.[1] This is crucial for this compound to:
-
Develop and validate a stability-indicating analytical method that can accurately measure the active pharmaceutical ingredient (API) without interference from degradants, impurities, or excipients.[6]
Q2: What are the typical stress conditions applied in a forced degradation study according to regulatory guidelines?
A2: According to International Council for Harmonisation (ICH) guidelines, stress testing should include exposure to a variety of environmental factors.[7] The most common stress conditions include:[3][5][8]
-
Acid Hydrolysis: Using acids like hydrochloric acid (0.1 M to 1 M).[1][4]
-
Base Hydrolysis: Using bases such as sodium hydroxide (0.1 M to 1 M).[1][4]
-
Oxidation: Employing oxidizing agents like hydrogen peroxide (e.g., 3% to 30%).
-
Thermal Stress: Exposing the solid or solution to high temperatures (e.g., 40°C to 80°C).[3]
-
Photostability: Exposing the substance to light, as per ICH Q1B guidelines.[5][9]
Q3: How much degradation should I aim for in my forced degradation studies?
A3: The goal is to achieve meaningful degradation, typically in the range of 5-20%, to ensure that the analytical method can detect and resolve the degradation products.[10] Excessive degradation can lead to the formation of secondary and tertiary degradants that may not be relevant to the actual stability of the drug.
Q4: What analytical techniques are most suitable for analyzing the samples from a forced degradation study of this compound?
A4: High-Performance Liquid Chromatography (HPLC), particularly with a UV detector or coupled with a mass spectrometer (LC-MS), is the most common and powerful technique.[6] A stability-indicating HPLC method should be developed and validated to separate this compound from all potential degradation products. Gas chromatography (GC) could also be a viable technique.[11]
Troubleshooting Guides
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No degradation observed under stress conditions. | Stress conditions are too mild. | 1. Increase the concentration of the stressor (e.g., acid, base, oxidizing agent).2. Increase the temperature.3. Extend the duration of exposure to the stress condition. |
| The molecule is highly stable under the applied conditions. | This is valuable information. Document the stability and consider if the applied stress conditions are relevant to the expected storage and use of the product. | |
| Excessive degradation (>50%) or too many degradation peaks. | Stress conditions are too harsh. | 1. Decrease the concentration of the stressor.2. Lower the temperature.3. Reduce the exposure time. |
| Poor peak shape or resolution in the chromatogram. | Inappropriate HPLC method parameters (e.g., mobile phase, column, flow rate). | 1. Optimize the mobile phase composition (e.g., pH, organic modifier).2. Try a different HPLC column with a different stationary phase.3. Adjust the flow rate and column temperature. |
| Co-elution of the parent drug and degradation products. | 1. Modify the gradient profile in the HPLC method.2. Change the detection wavelength.3. Employ a more selective detector, such as a mass spectrometer. | |
| Inconsistent or non-reproducible results. | Variability in experimental conditions. | 1. Ensure precise control of temperature, time, and concentration of stressors.2. Use calibrated and well-maintained equipment.3. Prepare fresh solutions for each experiment. |
| Sample preparation issues. | 1. Ensure complete dissolution of the sample.2. Verify the accuracy of dilutions.3. Check for any potential interaction of the analyte with the sample vial or solvent. |
Experimental Protocols
Forced Degradation Experimental Protocol
This protocol outlines the general procedure for subjecting this compound to various stress conditions.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Cool the solution, neutralize with 1 M NaOH, and dilute to a suitable concentration with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep the mixture at room temperature for 48 hours.
-
Neutralize the solution with 1 M HCl and dilute to a suitable concentration with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Dilute to a suitable concentration with the mobile phase.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a hot air oven at 80°C for 72 hours.
-
After exposure, dissolve the sample in a suitable solvent and dilute to a known concentration.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (e.g., 1 mg/mL) to UV light (e.g., 254 nm) for 48 hours.
-
Simultaneously, keep a control sample in the dark.
-
Analyze both the exposed and control samples.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Illustrative HPLC Method
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 3.0) in a gradient elution.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Data Presentation
The following table summarizes hypothetical quantitative data from a forced degradation study of this compound.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Assay of 1-Phenylcyclohexylamine HCl | % Degradation | Number of Degradants |
| Acid Hydrolysis | 1 M HCl | 24 hours | 60°C | 85.2 | 14.8 | 2 |
| Base Hydrolysis | 1 M NaOH | 48 hours | Room Temp | 92.5 | 7.5 | 1 |
| Oxidative | 30% H₂O₂ | 24 hours | Room Temp | 88.1 | 11.9 | 3 |
| Thermal (Solid) | - | 72 hours | 80°C | 98.7 | 1.3 | 1 |
| Photolytic | UV light (254 nm) | 48 hours | Room Temp | 95.3 | 4.7 | 2 |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. rsc.org [rsc.org]
- 3. API Stress Testing Studies - Protheragen [protheragen.ai]
- 4. rjptonline.org [rjptonline.org]
- 5. SOP for Conducting Stress Testing of Active Pharmaceutical Ingredients (APIs) – StabilityStudies.in [stabilitystudies.in]
- 6. lubrizolcdmo.com [lubrizolcdmo.com]
- 7. database.ich.org [database.ich.org]
- 8. Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 10. pharmacyjournal.in [pharmacyjournal.in]
- 11. Identification of a street drug as N-ethyl-1-phenylcyclohexylamine, a phencyclidine analog - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Phenylcyclohexylamine Hydrochloride
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 1-Phenylcyclohexylamine hydrochloride from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of converting 1-Phenylcyclohexylamine (a free base) to its hydrochloride salt?
A1: The conversion to the hydrochloride salt serves two main purposes. Firstly, it significantly improves the stability and handling properties of the compound, which typically presents as a white to off-white solid in its salt form.[1] Secondly, the process of forming and then recrystallizing the salt is a highly effective method of purification, allowing for the separation of the desired product from non-basic impurities and byproducts.
Q2: What are the most common impurities I might encounter in my crude 1-Phenylcyclohexylamine reaction mixture?
A2: The impurities largely depend on the synthetic route. If a Grignard reaction involving phenylmagnesium bromide was used, common impurities include unreacted starting materials like cyclohexanone and bromobenzene, as well as biphenyl, which forms as a byproduct of the Grignard reagent. If the synthesis involves a Schiff base intermediate, residual imine may also be present.[2]
Q3: What are the recommended solvent systems for the recrystallization of this compound?
A3: The most commonly cited and effective solvent systems for recrystallizing this compound are mixtures of an alcohol and an ether. Specifically, isopropanol/ether and methanol/ether mixtures are well-documented for providing high-purity crystalline products.[1][3]
Q4: What is the expected melting point of pure this compound?
A4: The reported melting point for the purified hydrochloride salt can vary slightly depending on the source and analytical method, but it generally falls within the range of 234–237 °C or 247-248 °C.[1][3] A sharp melting point within this range is a strong indicator of high purity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| The product oils out instead of precipitating as a solid during hydrochloride salt formation. | 1. Presence of significant impurities. 2. Use of aqueous HCl, introducing water which can inhibit crystallization.[4] 3. Incorrect solvent system or concentration. | 1. Purify the Free Base First: Before salt formation, consider purifying the crude 1-Phenylcyclohexylamine free base by column chromatography. 2. Use Anhydrous HCl: Employ a solution of anhydrous HCl in a suitable organic solvent like isopropanol or diethyl ether to avoid introducing water.[1] 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. Cooling the mixture in an ice bath or freezer may also promote crystallization.[5] 4. Add an Anti-Solvent: Slowly add a solvent in which the hydrochloride salt is insoluble (e.g., hexane or additional diethyl ether) to the solution to encourage precipitation.[5] |
| The final product is discolored (yellow or brown). | 1. Presence of colored, non-basic impurities from the reaction. 2. Oxidation or degradation of the amine. | 1. Activated Charcoal Treatment: Dissolve the crude hydrochloride salt in a minimal amount of hot methanol or isopropanol. Add a small amount of activated charcoal, heat the mixture briefly, and then filter it hot through a pad of celite to remove the charcoal and adsorbed impurities. Recrystallize the product from the filtrate.[6] 2. Multiple Recrystallizations: One or more additional recrystallizations from a suitable solvent system (e.g., isopropanol/ether) can effectively remove colored impurities.[3] 3. Re-purification via Extraction: Convert the hydrochloride salt back to the free base by dissolving it in water and basifying with NaOH. Extract the free base with an organic solvent, wash, and dry. Then, re-precipitate the hydrochloride salt. |
| Low yield of the purified hydrochloride salt. | 1. Incomplete reaction during synthesis. 2. Loss of product during the aqueous work-up (e.g., if the aqueous layer is not sufficiently basic before extraction of the free base). 3. Using an excessive amount of solvent during recrystallization, leading to product remaining in the mother liquor. | 1. Optimize Reaction Conditions: Ensure the initial synthesis reaction goes to completion through appropriate monitoring (e.g., TLC). 2. Check pH During Work-up: When isolating the free base, ensure the aqueous layer is sufficiently basic (pH > 10) before extracting with an organic solvent to maximize recovery. 3. Minimize Recrystallization Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the product during recrystallization to ensure maximum recovery upon cooling. |
| The product is hygroscopic and difficult to handle after drying. | 1. Residual solvent (e.g., alcohol) in the final product. 2. Inherent hygroscopic nature of the salt, although this is less pronounced with high purity. | 1. Thorough Drying: Dry the final product under a high vacuum for an extended period, possibly with gentle heating, to remove all traces of solvent. 2. Proper Storage: Store the purified product in a desiccator over a strong drying agent (e.g., P₂O₅ or anhydrous CaSO₄) to prevent moisture absorption. |
Data Presentation
The following table summarizes key quantitative parameters for the purification of this compound.
| Parameter | Value | Notes |
| Melting Point | 234-248 °C | A sharp melting point in this range indicates high purity.[1][3] |
| Recrystallization Solvent Ratio (Isopropanol:Ether) | Start with minimal hot isopropanol to dissolve, then add ether until turbidity persists. | The exact ratio can vary based on the purity of the crude material. |
| pH for Free Base Extraction | >10 | Ensure the aqueous layer is strongly basic to deprotonate the amine hydrochloride fully. |
| HCl for Salt Formation | 1.1 - 1.2 equivalents | Use a slight excess of anhydrous HCl to ensure complete salt formation. |
Experimental Protocols
Protocol 1: General Work-up and Isolation of Crude 1-Phenylcyclohexylamine (Free Base)
This protocol assumes the reaction was performed using a Grignard reagent and needs to be quenched.
-
Quenching the Reaction: Cool the reaction mixture in an ice bath. Slowly and cautiously add a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (e.g., 1M HCl) to quench any unreacted Grignard reagent.
-
Phase Separation: Transfer the mixture to a separatory funnel. If only one phase is present, add diethyl ether or another suitable organic solvent.
-
Basification: Add a solution of sodium hydroxide (e.g., 2M NaOH) until the aqueous layer is strongly basic (pH > 10, check with pH paper). This ensures the product is in its free base form.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with fresh portions of the organic solvent (e.g., diethyl ether).
-
Washing: Combine the organic extracts and wash them with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water and some water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude 1-Phenylcyclohexylamine free base, which may be an oil or a semi-solid.
Protocol 2: Conversion to Hydrochloride Salt and Recrystallization
-
Dissolution: Dissolve the crude 1-Phenylcyclohexylamine free base obtained from Protocol 1 in a suitable solvent such as diethyl ether or isopropanol.[1]
-
Precipitation: While stirring, slowly add a solution of anhydrous hydrogen chloride in ether or isopropanol dropwise. The this compound will precipitate as a solid. Monitor the pH with a glass rod and pH paper to ensure the solution is acidic.
-
Isolation of Crude Salt: Collect the precipitated solid by vacuum filtration and wash the filter cake with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Recrystallization: Transfer the crude hydrochloride salt to a clean flask. Add a minimal amount of hot isopropanol or methanol to just dissolve the solid. Slowly add diethyl ether until the solution becomes cloudy.
-
Crystallization: Heat the mixture gently until it becomes clear again, then allow it to cool slowly to room temperature. For maximum crystal formation, subsequently cool the flask in an ice bath or refrigerator.
-
Final Filtration and Drying: Collect the purified crystals by vacuum filtration, washing them with a small volume of cold diethyl ether. Dry the crystals thoroughly under a high vacuum to obtain pure this compound.
Visualization of the Purification Workflow
Caption: Workflow for the purification of 1-Phenylcyclohexylamine HCl.
References
- 1. This compound | 1934-71-0 | Benchchem [benchchem.com]
- 2. cerritos.edu [cerritos.edu]
- 3. Use of PCA (1-phenylcyclohexylamine) as a precursor [chemistry.mdma.ch]
- 4. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride
This guide provides researchers, scientists, and drug development professionals with essential information for the proper handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is the hydrochloride salt of 1-Phenylcyclohexylamine, an aralkylamine. It typically appears as a white to off-white crystalline solid. It is primarily used in pharmacological research to study its effects on the central nervous system and serves as a chemical intermediate in the synthesis of other organic compounds and pharmaceuticals.[1] Due to its anticonvulsant properties, it is also explored as a potential candidate for treating epilepsy and related disorders.[1]
Q2: What does it mean that this compound is hygroscopic?
A2: Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding air. For this compound, this means that if the powder is exposed to an environment with sufficient humidity, it will take up water, which can lead to changes in its physical and chemical properties.
Q3: What are the potential consequences of improper handling and storage of this hygroscopic compound?
A3: Improper handling and storage can lead to several issues:
-
Physical Changes: The powder can clump, cake, or even deliquesce (dissolve in the absorbed water), making it difficult to handle and accurately weigh for experiments.[2][3]
-
Chemical Degradation: The absorbed moisture can lead to hydrolysis of the amine hydrochloride, potentially degrading the compound and affecting its purity and stability.
-
Inaccurate Concentrations: If the powder has absorbed a significant amount of water, the actual weight of the active compound will be less than the measured weight, leading to inaccurate solution concentrations.
Q4: What are the recommended storage conditions for this compound?
A4: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[4] Specific temperature recommendations are:
Quantitative Data Summary
| Parameter | Recommended Value/Classification | Notes |
| Short-Term Storage Temperature | 0 - 4 °C | For storage lasting days to weeks.[1] |
| Long-Term Storage Temperature | -20 °C | For storage lasting months to years.[1] |
| Hygroscopicity Classification | Likely Hygroscopic or Very Hygroscopic | Based on the European Pharmacopoeia, a substance is classified based on its percentage weight gain after 24 hours at 25°C and 80% relative humidity. While a specific isotherm for this compound is not readily available, as a hygroscopic amine salt, it is expected to fall into one of these categories, indicating significant moisture uptake at high humidity. |
Troubleshooting Guide
Issue: The this compound powder has formed clumps or a solid cake.
-
Possible Cause: Exposure to ambient humidity during storage or handling. The critical water activity, the point at which a powder begins to cake, has been exceeded.[2]
-
Solution Workflow:
Caption: Troubleshooting workflow for handling clumped this compound.
Issue: I am concerned about the purity of my this compound after accidental exposure to moisture.
-
Possible Cause: Hydrolysis due to reaction with absorbed water.
-
Potential Degradation Pathway: While a specific degradation pathway for this compound is not extensively documented in readily available literature, a plausible hydrolysis mechanism for an aralkylamine hydrochloride would involve the cleavage of the amine group. The presence of water could potentially lead to the formation of 1-phenylcyclohexanol and ammonium chloride over time, especially under certain pH and temperature conditions.
Caption: Plausible hydrolysis pathway of this compound.
-
Recommendation: If the purity of the compound is critical for your experiment, it is advisable to use a fresh, properly stored batch. If this is not possible, the purity of the material should be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocols
Protocol for Handling and Preparing a Stock Solution of Hygroscopic this compound
This protocol outlines the steps to minimize moisture exposure while handling and preparing a solution of this compound.
1. Materials and Equipment:
-
This compound
-
Anhydrous solvent (e.g., DMSO, anhydrous ethanol)
-
Glovebox or a controlled humidity chamber (ideal)
-
If a glovebox is not available: a desiccator with an active desiccant
-
Analytical balance
-
Spatula, weighing paper/boat
-
Volumetric flask
-
Appropriate Personal Protective Equipment (PPE): lab coat, safety glasses, gloves
2. Procedure:
-
Step 1: Equilibration of Materials
-
If the container of this compound is stored at a low temperature, allow it to equilibrate to room temperature in a desiccator for at least 2 hours before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
-
Step 2: Weighing the Compound (in a controlled environment is preferred)
-
Ideal Method (Glovebox): Perform all weighing and initial dissolution steps inside a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon).
-
Alternative Method (Low Humidity Environment): If a glovebox is not available, work quickly in an area with the lowest possible humidity. Have all equipment ready to minimize the time the container is open.
-
Place a weighing boat on the analytical balance and tare it.
-
Quickly open the container of this compound, remove the desired amount of powder using a clean, dry spatula, and place it on the weighing boat.
-
Immediately and securely close the compound's container.
-
Record the weight of the powder.
-
-
Step 3: Preparing the Stock Solution
-
Transfer the weighed powder into a volumetric flask.
-
Add a small amount of the anhydrous solvent to dissolve the powder.
-
Once dissolved, add the anhydrous solvent to the calibration mark of the volumetric flask.
-
Stopper the flask and mix thoroughly by inversion.
-
-
Step 4: Storage of the Stock Solution
-
Store the prepared stock solution in a tightly sealed container, protected from light.
-
If not for immediate use, store the solution at the recommended temperature for solutions of the compound (typically refrigerated or frozen, depending on stability data).
-
3. Best Practices and Precautions:
-
Always use clean and dry glassware and equipment.
-
Minimize the time the primary container of the hygroscopic powder is open to the atmosphere.
-
If you need to weigh out multiple samples, do so in quick succession to minimize exposure of the bulk material.
-
Consider aliquoting the powder into smaller, single-use vials under a dry atmosphere for long-term storage. This avoids repeated opening of the main container.
-
If clumping is observed, it is an indication of moisture absorption. For highly sensitive experiments, using a fresh, unclumped lot is recommended.
References
Validation & Comparative
A Comparative Analysis of the Anticonvulsant Efficacy of 1-Phenylcyclohexylamine Hydrochloride and Ketamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticonvulsant efficacy of 1-Phenylcyclohexylamine hydrochloride (PCP HCl), a derivative of phencyclidine, and ketamine. Both compounds are known N-methyl-D-aspartate (NMDA) receptor antagonists, a mechanism central to their anticonvulsant properties. This document summarizes key experimental data, details the methodologies employed in these studies, and visualizes the underlying signaling pathways and experimental workflows to aid in research and drug development.
Quantitative Comparison of Anticonvulsant Efficacy
The following table summarizes the available quantitative data on the anticonvulsant potency of 1-Phenylcyclohexylamine (PCA), the free base of PCP HCl, and ketamine in the maximal electroshock (MES) seizure test in mice. The MES test is a widely used preclinical model to assess the ability of a compound to prevent the spread of seizures, indicative of efficacy against generalized tonic-clonic seizures.
| Compound | Animal Model | Test | Route of Administration | ED₅₀ (mg/kg) | Reference |
| 1-Phenylcyclohexylamine (PCA) | Mouse | Maximal Electroshock (MES) | Intraperitoneal (i.p.) | 7.0 | [1][2] |
| Ketamine | Mouse | Maximal Electroshock (MES) | Intraperitoneal (i.p.) | Dose-dependent protection (5-50 mg/kg) | [3] |
| Ketamine | Rat | Hippocampal Stimulation | Intraperitoneal (i.p.) | 58 | [4] |
Note: A precise ED₅₀ for ketamine in the mouse MES test was not identified in the reviewed literature, preventing a direct potency comparison with 1-Phenylcyclohexylamine under identical experimental conditions. The provided data for ketamine indicates a dose-dependent effect in the mouse MES model and an ED₅₀ in a different seizure model and species.
Experimental Protocols
The primary experimental model referenced for the quantitative data is the Maximal Electroshock (MES) Seizure Test .
Maximal Electroshock (MES) Seizure Test Protocol in Mice
Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.
Apparatus:
-
An electroshock apparatus capable of delivering a constant alternating current.
-
Corneal or auricular electrodes.
-
A solution of 0.5% tetracaine hydrochloride (local anesthetic) and 0.9% saline.
Procedure:
-
Animal Preparation: Male mice (e.g., CF-1 or C57BL/6 strain) are used.[5] Prior to the experiment, the animals are acclimatized to the laboratory conditions.
-
Drug Administration: The test compound (this compound or ketamine) or vehicle is administered, typically via intraperitoneal (i.p.) injection, at various doses to different groups of animals.[3] The time between drug administration and the MES test is determined by the expected time of peak effect of the compound.
-
Electrode Application: A drop of the local anesthetic and saline solution is applied to the animal's corneas to ensure good electrical contact and minimize pain.[5]
-
Electrical Stimulation: A suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered through the corneal or auricular electrodes.[5][6]
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint for protection.[5]
-
Data Analysis: The number of animals protected at each dose is recorded, and the median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using statistical methods such as probit analysis.
Signaling Pathway and Experimental Workflow
Mechanism of Action: NMDA Receptor Antagonism
Both this compound and ketamine exert their anticonvulsant effects primarily by acting as non-competitive antagonists at the N-methyl-D-aspartate (NMDA) receptor.[1][7] During excessive neuronal excitation, as occurs in a seizure, there is an over-activation of NMDA receptors by the excitatory neurotransmitter glutamate. This leads to a significant influx of calcium ions (Ca²⁺) into the neuron, triggering a cascade of intracellular events that can lead to neuronal damage and sustained seizure activity. By blocking the NMDA receptor channel, these compounds prevent this excessive Ca²⁺ influx, thereby dampening neuronal hyperexcitability and terminating seizure activity.
Caption: Signaling pathway of NMDA receptor antagonists in seizure inhibition.
Experimental Workflow for Comparative Efficacy Study
The following diagram illustrates a typical workflow for a preclinical study comparing the anticonvulsant efficacy of two compounds.
Caption: Experimental workflow for comparing anticonvulsant drug efficacy.
Conclusion
References
- 1. Role of NMDA receptors in the pathophysiology and treatment of status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Possible mechanism of anticonvulsant effect of ketamine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ketamine controls prolonged status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 6. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]
- 7. Receptor mechanisms and circuitry underlying NMDA antagonist neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity of 1-Phenylcyclohexylamine Hydrochloride in PCP Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 1-Phenylcyclohexylamine hydrochloride in commercially available Phencyclidine (PCP) immunoassays. Understanding the potential for cross-reactivity is crucial for the accurate interpretation of screening results and the development of specific drug detection methods. This document summarizes available data, details experimental protocols for assessing cross-reactivity, and offers insights into the performance of various immunoassay platforms.
Introduction
Phencyclidine (PCP) immunoassays are widely used as a preliminary screening tool for the detection of PCP in biological samples. These assays are based on the principle of competitive binding, where PCP in the sample competes with a labeled drug for a limited number of antibody binding sites. The degree of cross-reactivity with structurally related compounds, such as 1-Phenylcyclohexylamine, a known PCP analog, is a critical performance characteristic of these assays. High cross-reactivity can lead to false-positive results, necessitating confirmatory analysis by more specific methods like gas chromatography-mass spectrometry (GC-MS). Conversely, low or no cross-reactivity means the assay is highly specific for PCP.
Comparative Cross-Reactivity Data
Quantitative data on the cross-reactivity of this compound in many commercially available PCP immunoassays is not extensively documented in publicly available literature. However, information from product inserts and studies on other PCP analogs provides valuable insights.
Below is a summary of the available data for specific PCP immunoassay kits. It is important to note that the absence of data for a particular assay does not imply a lack of cross-reactivity, but rather that the information was not found in the reviewed literature.
| Immunoassay Kit | Manufacturer | This compound Cross-Reactivity | Other PCP Analogs with Notable Cross-Reactivity |
| DRI® Phencyclidine Assay | Microgenics (Thermo Fisher Scientific) | Negative at 50,000 ng/mL[1] | Data not specified for other analogs in the provided context. |
| EMIT® II Plus Phencyclidine Assay | Siemens Healthineers | Data not available for 1-Phenylcyclohexylamine. Detects the analog 1-[1-(2-thienyl)-cyclohexyl]piperidine (TCP).[2] | N,N-Diethyl-1-phenylcyclohexylamine (234 ng/mL), 1-(1-Phenylcyclohexyl) morpholine (PCM) (41 ng/mL), 1-(1-Phenylcyclohexyl) pyrrolidine (PCPy) (54 ng/mL), 4-Phenyl-4-piperidinocyclohexanol (32 ng/mL).[3] |
| Lin-Zhi Phencyclidine Enzyme Immunoassay | Lin-Zhi International, Inc. | Data not available for 1-Phenylcyclohexylamine in the product information.[4] | Data not specified in the provided context. |
| Neogen PCP ELISA Kit | Neogen Corporation | Data not available for 1-Phenylcyclohexylamine. | Hydroxy-PCP (151.7%), Chloro-PCP (136.6%), Fluoro-PCP (56.6%).[5][6] |
Note: The concentration values for the EMIT® II Plus assay represent the concentration of the analog that produces a result equivalent to the 25 ng/mL PCP cutoff.[3] For the DRI® assay, the result indicates that at a high concentration of 50,000 ng/mL, 1-Phenylcyclohexylamine did not produce a positive result.[1]
Experimental Protocols
The following is a generalized protocol for determining the cross-reactivity of a compound in a competitive enzyme immunoassay for PCP. This protocol is based on common methodologies described in product inserts and scientific literature.
Objective: To determine the concentration of a test compound (e.g., this compound) that produces a signal equivalent to the cutoff concentration of the target analyte (PCP).
Materials:
-
PCP Immunoassay Kit (including antibody-coated microplates/reagents, enzyme-labeled PCP conjugate, substrate, and stop solution)
-
Drug-free urine or whole blood
-
Certified reference material of Phencyclidine (PCP)
-
Test compound (this compound)
-
Microplate reader
-
Calibrated pipettes and other standard laboratory equipment
Procedure:
-
Preparation of Calibrators and Controls: Prepare a series of PCP calibrators in drug-free matrix at concentrations spanning the assay's dynamic range, including the cutoff concentration (e.g., 25 ng/mL).
-
Preparation of Test Compound Solutions: Prepare a stock solution of this compound in an appropriate solvent. Serially dilute the stock solution in the drug-free matrix to create a range of concentrations to be tested.
-
Assay Procedure: a. Add calibrators, controls, and test compound solutions to the respective wells of the antibody-coated microplate. b. Add the enzyme-labeled PCP conjugate to each well. c. Incubate the plate according to the manufacturer's instructions to allow for competitive binding. d. Wash the plate to remove unbound reagents. e. Add the substrate and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of PCP or cross-reactant in the sample. f. Add the stop solution to terminate the reaction. g. Read the absorbance of each well using a microplate reader at the specified wavelength.
-
Data Analysis: a. Generate a standard curve by plotting the absorbance values of the PCP calibrators against their known concentrations. b. Determine the concentration of the test compound that produces an absorbance value equivalent to the PCP cutoff calibrator. c. Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of PCP at cutoff / Concentration of test compound producing the cutoff response) x 100
Visualizing the Experimental Workflow and Assay Principle
To better understand the experimental process and the underlying mechanism of the immunoassay, the following diagrams are provided.
Caption: Workflow for determining immunoassay cross-reactivity.
References
A Comparative Analysis of Binding Affinity: 1-Phenylcyclohexylamine vs. Phencyclidine at the NMDA Receptor
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the binding affinities of 1-Phenylcyclohexylamine (PCA) and phencyclidine (PCP) reveals distinct differences in their interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of these two psychoactive compounds, supported by experimental data, to inform future research and therapeutic development.
Both PCA and PCP are known to exert their effects primarily by acting as non-competitive antagonists at the NMDA receptor. They bind to a specific site located within the receptor's ion channel, often referred to as the "PCP site." This interaction blocks the influx of calcium ions, thereby modulating glutamatergic neurotransmission. While structurally related, subtle differences in their chemical makeup lead to significant variations in their binding affinity, which is a critical determinant of their pharmacological potency.
Quantitative Comparison of Binding Affinities
Experimental data from radioligand binding assays provide a quantitative measure of the affinity of these compounds for the PCP binding site on the NMDA receptor. The half-maximal inhibitory concentration (IC50) is a commonly used metric, representing the concentration of a ligand that is required to inhibit the binding of a radioligand by 50%. A lower IC50 value indicates a higher binding affinity.
A study by Nabeshima et al. (1991) provides a direct comparison of the IC50 values for PCP and PCA in inhibiting the binding of [3H]MK-801, a high-affinity radioligand for the PCP site, to rat brain membranes. The results are summarized in the table below.
| Compound | IC50 (µM) | Relative Potency (PCP = 1) |
| Phencyclidine (PCP) | 0.23 | 1 |
| 1-Phenylcyclohexylamine (PCA) | 0.48 | ~0.5 |
Data from Nabeshima, T., et al. (1991). Effects of chronic treatment with phencyclidine on the NMDA receptor ion channel complex. Neurochemistry International, 18(3), 335-341.
As the data indicates, phencyclidine exhibits a higher binding affinity for the NMDA receptor's PCP site, with an IC50 value approximately half that of 1-Phenylcyclohexylamine. This suggests that PCP is roughly twice as potent as PCA in binding to this particular site.
Experimental Protocols
The determination of these binding affinities is typically achieved through competitive radioligand binding assays. Below is a detailed methodology representative of such experiments.
Radioligand Binding Assay for the NMDA Receptor PCP Site
1. Membrane Preparation:
-
Whole brains from male Sprague-Dawley rats are rapidly removed and homogenized in ice-cold 0.32 M sucrose solution.
-
The homogenate is then centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is further centrifuged at high speed to pellet the crude membrane fraction.
-
The pellet is washed multiple times by resuspension in buffer and centrifugation to remove endogenous ligands and other interfering substances. The final pellet is resuspended in the assay buffer.
2. Binding Assay:
-
The assay is performed in a final volume of 1 ml containing the prepared brain membranes (typically 0.2-0.4 mg of protein), the radioligand ([3H]MK-801, at a final concentration of ~1 nM), and varying concentrations of the competing unlabeled ligands (PCP or PCA).
-
The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM unlabeled MK-801 or PCP).
3. Separation and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the free radioligand.
-
The filters are then washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation spectrometry.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 values are determined by non-linear regression analysis of the competition curves, plotting the percentage of specific binding against the logarithm of the competitor concentration.
Signaling Pathways and Experimental Workflow
The interaction of PCA and PCP with the NMDA receptor initiates a cascade of intracellular events. The following diagrams, generated using Graphviz, illustrate the NMDA receptor signaling pathway and the experimental workflow of a typical binding affinity assay.
Caption: NMDA Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Conclusion
The available experimental data clearly demonstrate that phencyclidine has a higher binding affinity for the PCP site of the NMDA receptor compared to 1-Phenylcyclohexylamine. This difference in affinity likely contributes to the observed variations in their pharmacological and psychoactive effects. The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers investigating the structure-activity relationships of NMDA receptor antagonists and for the development of novel therapeutics targeting this critical receptor system.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not endorse the use of these compounds.
A Comparative Analysis of the Pharmacokinetics of 1-Phenylcyclohexylamine and Its Derivatives
A detailed examination of the pharmacokinetic profiles of 1-Phenylcyclohexylamine (PCA) and its analogues reveals significant differences in their metabolic pathways and disposition, providing crucial insights for drug development and toxicology. This guide synthesizes experimental data to offer a clear comparison of these compounds, focusing on key pharmacokinetic parameters and the methodologies used to obtain them.
A study investigating the pharmacokinetics of phencyclidine (PCP) analogues in rats provides a foundational dataset for this comparison.[1][2] The primary compounds of interest include 1-Phenylcyclohexylamine (PCA), the parent amine, and its N-substituted derivatives: phenylcyclohexyl-pyrrolidine (PCPY), phenylcyclohexyldiethylamine (PCDE), and phenylcyclohexylethylamine (PCE).[1][2]
Comparative Pharmacokinetic Parameters
The pharmacokinetic properties of these compounds were determined following intravenous administration in rats.[1][3] The data, summarized in the table below, highlights the distinct in vivo behavior of each analogue.
| Compound | Clearance (ml/min/kg) | Volume of Distribution at Steady State (Vss; l/kg) | Mean Residence Time (MRT; min) |
| PCDE | 104 ± 24 | 22 ± 5 | 211 ± 34 |
| PCE | 68 ± 10 | 25 ± 4 | 370 ± 54 |
| PCA | 41 ± 10 | 17 ± 5 | 430 ± 70 |
| PCPY | 45 ± 8 | 12 ± 2 | 270 ± 40 |
Data presented as mean ± S.D. (n=4 rats per compound)
Notably, PCDE exhibits the highest clearance, suggesting rapid elimination from the body.[3] Conversely, PCA has the longest mean residence time, indicating a slower overall elimination process.[3] These differences are largely attributable to the metabolic transformations these compounds undergo.
Metabolic Pathways and In Vivo Conversion
A key finding from the research is the metabolic conversion of PCDE to the more potent PCE, and subsequently, the further dealkylation of PCE to PCA.[1][3] This metabolic cascade significantly influences the observed pharmacological effects and the pharmacokinetic profile of the parent drug. The discrepancy between the in vitro and in vivo activity of PCDE can be partially explained by its biotransformation into the more active metabolite, PCE.[1][2]
The following diagram illustrates the metabolic sequence from PCDE to PCA.
References
Structure-Activity Relationship of 1-Phenylcyclohexylamine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-Phenylcyclohexylamine (PCA) analogs, focusing on their structure-activity relationships (SAR) at key neurological targets: the N-methyl-D-aspartate (NMDA) receptor, the dopamine transporter (DAT), and sigma receptors. The information presented herein is intended to support research and drug development efforts by providing a clear overview of how structural modifications to the PCA scaffold influence its pharmacological profile.
Introduction
1-Phenylcyclohexylamine is the parent compound of a broad class of psychoactive substances, most notably phencyclidine (PCP). These compounds are known for their complex pharmacology, primarily acting as non-competitive antagonists at the NMDA receptor. However, variations in their chemical structure can significantly alter their affinity and activity at other targets, such as the dopamine transporter and sigma receptors, leading to a wide range of pharmacological effects. Understanding the SAR of this class of compounds is crucial for the design of novel therapeutic agents with improved selectivity and reduced side effects.
Comparative Pharmacological Data
The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of various 1-Phenylcyclohexylamine analogs at the NMDA receptor, dopamine transporter, and sigma-1 receptor. This quantitative data allows for a direct comparison of the potency and selectivity of these compounds.
Table 1: Binding Affinity of 1-Phenylcyclohexylamine Analogs at the NMDA Receptor (PCP Site)
| Compound | Modification from PCA | Ki (nM) | Reference |
| 1-Phenylcyclohexylamine (PCA) | - | 130 | [1] |
| Phencyclidine (PCP) | N-piperidine | 5.7 | [2] |
| 3-MeO-PCP | 3-methoxy on phenyl ring, N-piperidine | 20 | [3] |
| 4-MeO-PCP | 4-methoxy on phenyl ring, N-piperidine | 1400 | [4] |
| 3-HO-PCP | 3-hydroxy on phenyl ring, N-piperidine | 30 | [3] |
| Ketamine | 2-chloro on phenyl ring, N-methyl, cyclohexanone | 324 | |
| Methoxetamine (MXE) | 2-ethylamino, 2-(3-methoxyphenyl)cyclohexanone | 337 | [2] |
Table 2: Activity of 1-Phenylcyclohexylamine Analogs at the Dopamine Transporter (DAT)
| Compound | Modification from PCA | IC50 (nM) | Reference |
| Phencyclidine (PCP) | N-piperidine | 4900 | [4] |
| 3-MeO-PCP | 3-methoxy on phenyl ring, N-piperidine | >10,000 | [3] |
| Methoxetamine (MXE) | 2-ethylamino, 2-(3-methoxyphenyl)cyclohexanone | 1430 | [4] |
| Benocyclidine (BTCP) | N-piperidine, benzo[b]thiophene fused to phenyl | 13 | [5] |
Table 3: Binding Affinity of 1-Phenylcyclohexylamine Analogs at the Sigma-1 Receptor
| Compound | Modification from PCA | Ki (nM) | Reference |
| Phencyclidine (PCP) | N-piperidine | 230 | [6] |
| 3-MeO-PCP | 3-methoxy on phenyl ring, N-piperidine | 42 | [3] |
| (+)-Pentazocine | Benzomorphan structure | 3.2 | [7] |
| PRE-084 | N-morpholinoethyl ester | 44 (IC50) | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Radioligand Binding Assays
1. NMDA Receptor ([³H]MK-801) Binding Assay
This protocol is adapted from established methods for determining the affinity of compounds for the PCP binding site within the NMDA receptor ion channel.
-
Materials:
-
Rat forebrain membranes (source of NMDA receptors)
-
--INVALID-LINK---MK-801 (radioligand)
-
Tris-HCl buffer (5 mM, pH 7.4)
-
Unlabeled test compounds
-
Glass fiber filters (GF/B or GF/C)
-
Scintillation cocktail
-
Scintillation counter
-
Filtration apparatus
-
-
Procedure:
-
Prepare rat forebrain membranes by homogenization in ice-cold Tris-HCl buffer, followed by centrifugation to pellet the membranes. Resuspend the pellet in fresh buffer.
-
In a 96-well plate, add buffer, the membrane preparation, varying concentrations of the unlabeled test compound (or buffer for total binding), and a fixed concentration of [³H]MK-801 (typically 1-5 nM).
-
For non-specific binding, add a high concentration of unlabeled MK-801 or PCP (e.g., 10 µM).
-
Incubate the plate at room temperature for 2-4 hours to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membrane-bound radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound and calculate the Ki using the Cheng-Prusoff equation.
-
2. Dopamine Transporter ([³H]WIN 35,428) Binding Assay
This assay measures the affinity of compounds for the dopamine transporter.
-
Materials:
-
Rat striatal membranes (source of DAT)
-
[³H]WIN 35,428 (radioligand)
-
Phosphate buffer (50 mM, pH 7.4) containing 120 mM NaCl
-
Unlabeled test compounds
-
Glass fiber filters (GF/C) pre-soaked in 0.3% polyethylenimine
-
Scintillation cocktail
-
Scintillation counter
-
Filtration apparatus
-
-
Procedure:
-
Prepare rat striatal membranes by homogenization and centrifugation as described for the NMDA receptor assay.
-
In a 96-well plate, add buffer, the membrane preparation, varying concentrations of the test compound, and a fixed concentration of [³H]WIN 35,428 (typically 2-5 nM).
-
Define non-specific binding using a high concentration of a known DAT inhibitor like cocaine or nomifensine (e.g., 10 µM).
-
Incubate the plate on ice (0-4°C) for 2-3 hours.
-
Terminate the assay by rapid filtration through the pre-soaked glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify radioactivity as described above.
-
Calculate IC50 and Ki values.
-
3. Sigma-1 Receptor (--INVALID-LINK---Pentazocine) Binding Assay
This protocol is used to determine the binding affinity of compounds for the sigma-1 receptor.
-
Materials:
-
Guinea pig brain membranes (rich source of sigma-1 receptors)
-
--INVALID-LINK---Pentazocine (radioligand)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Unlabeled test compounds
-
Glass fiber filters (GF/B)
-
Scintillation cocktail
-
Scintillation counter
-
Filtration apparatus
-
-
Procedure:
-
Prepare guinea pig brain membranes as previously described.
-
In a 96-well plate, add buffer, the membrane preparation, varying concentrations of the test compound, and a fixed concentration of --INVALID-LINK---pentazocine (typically 2-5 nM).
-
Determine non-specific binding in the presence of a high concentration of unlabeled haloperidol or (+)-pentazocine (e.g., 10 µM).
-
Incubate the plate at room temperature for 150 minutes.
-
Terminate the assay by filtration and wash the filters with ice-cold buffer.
-
Measure radioactivity using a scintillation counter.
-
Calculate IC50 and Ki values.
-
Functional Assay
Synaptosomal Dopamine Uptake Assay
This functional assay measures the ability of a compound to inhibit the reuptake of dopamine into nerve terminals.
-
Materials:
-
Fresh or frozen rat striatal tissue
-
Sucrose buffer (0.32 M)
-
Krebs-Henseleit buffer (KHB), oxygenated (95% O2 / 5% CO2)
-
[³H]Dopamine
-
Test compounds
-
Pargyline (MAO inhibitor)
-
Benztropine or nomifensine (for defining non-specific uptake)
-
Glass fiber filters (GF/C)
-
Scintillation counter
-
Homogenizer
-
Centrifuge
-
-
Procedure:
-
Synaptosome Preparation: Homogenize rat striatum in ice-cold sucrose buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris. Centrifuge the resulting supernatant at 17,000 x g for 20 minutes to pellet the synaptosomes. Resuspend the synaptosomal pellet in oxygenated KHB.
-
Uptake Assay: Pre-incubate aliquots of the synaptosomal suspension with either vehicle or varying concentrations of the test compound for 10-20 minutes at 37°C.
-
Initiate dopamine uptake by adding a fixed concentration of [³H]Dopamine (e.g., 10-20 nM).
-
Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold KHB.
-
Determine non-specific uptake in the presence of a high concentration of a DAT inhibitor like benztropine.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
Calculate the percent inhibition of dopamine uptake by the test compound and determine its IC50 value.
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by 1-Phenylcyclohexylamine analogs and a typical experimental workflow for their characterization.
Caption: NMDA Receptor Signaling Pathway and Site of Action for 1-Phenylcyclohexylamine Analogs.
Caption: Dopamine Transporter (DAT) and Inhibition by 1-Phenylcyclohexylamine Analogs.
Caption: Sigma-1 Receptor Signaling and Modulation by Ligands.
Caption: Experimental Workflow for SAR Studies of 1-Phenylcyclohexylamine Analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-MeO-PCP - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Model Systems for Analysis of Dopamine Transporter Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of drugs that bind to PCP and sigma receptors on punished responding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sigma Receptors [sigmaaldrich.com]
- 7. Synaptosome Preparations: Which Procedure Should I Use? | Springer Nature Experiments [experiments.springernature.com]
- 8. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Analytical Standards of 1-Phenylcyclohexylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical standards for 1-Phenylcyclohexylamine hydrochloride, a critical precursor and analogue in phencyclidine (PCP) synthesis. Understanding the purity and impurity profiles of these standards is paramount for accurate research and development. This document outlines key analytical validation parameters, presents comparative data for commercially available standards, and details the experimental protocols for robust validation.
Introduction to this compound
This compound is a DEA Schedule II controlled substance, recognized for its role as an immediate precursor in the synthesis of phencyclidine (PCP) and its analogues.[1][2] Its chemical formula is C₁₂H₁₇N·HCl, with a molecular weight of 211.73 g/mol .[3][4] Given its controlled status and potential for abuse, the accurate quantification and identification of this compound and its impurities are crucial for forensic applications, toxicological studies, and in the development of potential therapeutic agents.[5]
Comparison of Analytical Standards
The quality of an analytical standard is defined by its purity, the presence of impurities, and its characterization. Below is a comparative table of three hypothetical, yet representative, commercially available analytical standards for this compound.
Table 1: Comparison of this compound Analytical Standards
| Parameter | Standard A | Standard B | Standard C |
| Purity (by HPLC) | ≥ 99.8% | ≥ 99.5% | ≥ 98.0% |
| Identity (by ¹H NMR) | Conforms to structure | Conforms to structure | Conforms to structure |
| Identity (by MS) | Conforms to structure | Conforms to structure | Conforms to structure |
| Residual Solvents (by GC-HS) | < 0.1% | < 0.2% | < 0.5% |
| Water Content (by Karl Fischer) | ≤ 0.2% | ≤ 0.5% | ≤ 1.0% |
| Inorganic Impurities | < 0.1% | < 0.2% | < 0.5% |
| Known Impurity 1 (Cyclohexanone) | < 0.05% | < 0.1% | < 0.2% |
| Known Impurity 2 (1-Phenylcyclohexene) | < 0.05% | < 0.1% | < 0.2% |
| Certification | ISO 17034, ISO/IEC 17025 | ISO 9001 | Certificate of Analysis |
Experimental Protocols for Validation
Accurate validation of this compound analytical standards requires robust and validated analytical methods. The following sections detail the protocols for the key experiments cited in this guide.
Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of this compound and the detection of organic impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
This compound reference standard and sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (50:50, v/v) with 0.1% TFA.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of 1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
UV Detection Wavelength: 220 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard. Impurity levels can be determined by the area percentage of the impurity peaks relative to the main peak.
Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the confirmation of the identity of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Methanol (GC grade)
-
This compound reference standard and sample
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in methanol.
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: 40-400 m/z
-
-
Analysis: Inject the prepared sample into the GC-MS system.
-
Data Interpretation: Compare the obtained mass spectrum of the sample with the mass spectrum of a certified reference standard or a library spectrum.
Structural Confirmation by Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the molecular structure of this compound, confirming its identity.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Deuterium Oxide - D₂O or Methanol-d₄)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Data Analysis: Process the spectrum and interpret the chemical shifts, coupling constants, and integration of the signals to confirm that the structure is consistent with this compound.
Visualizing the Validation Workflow
A clear and logical workflow is essential for the comprehensive validation of an analytical standard. The following diagram illustrates the key steps involved.
Caption: Workflow for validating an analytical standard.
Signaling Pathway of Phencyclidine (PCP) - A Related Compound
To provide context for the importance of accurate this compound standards, the following diagram illustrates the primary signaling pathway of its well-known analogue, PCP. PCP is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and memory formation.
Caption: PCP's antagonistic action on the NMDA receptor.
Conclusion
The validation of analytical standards for this compound is a critical process that underpins the reliability of research and forensic analysis. By employing a multi-technique approach encompassing chromatography and spectroscopy, researchers can ensure the identity, purity, and overall quality of their standards. This guide provides a framework for comparing and validating these crucial materials, ultimately contributing to more accurate and reproducible scientific outcomes.
References
Safety Operating Guide
Proper Disposal of 1-Phenylcyclohexylamine Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 1-Phenylcyclohexylamine hydrochloride, a compound utilized as an intermediate in the synthesis of pharmaceuticals.
This compound is a hydrochloride salt of an amine compound and is classified as a DEA Schedule II controlled substance, indicating a high potential for abuse and the possibility of severe psychological or physical dependence.[1] Adherence to strict disposal protocols is therefore not only a matter of safety but also of regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound in a well-ventilated area, preferably within a fume hood.[2] Appropriate personal protective equipment (PPE) must be worn at all times to avoid contact with the skin and eyes.[2]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-impermeable gloves.
-
Eye Protection: Tightly fitting safety goggles or a face shield.[2]
-
Clothing: Protective clothing to prevent skin contact.[2]
-
Respiratory Protection: Use a respirator if dust or aerosols are generated.[2]
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed chemical waste disposal company. Do not discharge this chemical into sewer systems or the environment.[2]
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Ensure the container is compatible with the chemical. The original container is often a suitable choice.
-
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound."
-
Indicate the approximate quantity of the waste.
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional and local regulations for hazardous waste disposal. The primary disposal method is typically controlled incineration with flue gas scrubbing.[2]
-
Disposal of Contaminated Materials
Any materials that have come into contact with this compound, such as personal protective equipment, labware, and cleaning materials, must also be disposed of as hazardous waste.
-
Contaminated Labware and Debris: Collect in a sealed, labeled container and dispose of through a licensed chemical waste handler.
-
Contaminated Packaging: Containers that held this compound can be triple-rinsed with an appropriate solvent.[2] The rinsate should be collected as hazardous waste. After rinsing, the container may be recycled or punctured to render it unusable and disposed of in a sanitary landfill.[2] Combustible packaging may be incinerated.[2]
Accidental Release and Spill Cleanup
In the event of a spill, the following procedures should be followed:
-
Evacuate and Secure the Area: Immediately evacuate non-essential personnel from the spill area.[2] Remove all sources of ignition.[2]
-
Ventilate: Ensure the area is well-ventilated.[2]
-
Contain the Spill: Prevent the spill from spreading and from entering drains or waterways.[2]
-
Absorb the Spill: For solid spills, carefully sweep or scoop the material into a container for disposal. Avoid creating dust.[2] For liquid solutions, use an inert absorbent material such as sand or silica gel.[3]
-
Collect and Dispose: Place all contaminated materials, including absorbent materials and cleaning supplies, into a sealed and labeled container for hazardous waste disposal.
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent and cleaning agents. Collect all cleaning materials for hazardous waste disposal.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Hazard Statements | H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. | [2] |
| Precautionary Statements (Disposal) | P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. | [2] |
| DEA Schedule | Schedule II Controlled Substance | [1] |
| Environmental Precautions | Do not let the chemical enter drains. Discharge into the environment must be avoided. | [2] |
Experimental Protocols and Visualizations
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated contaminated materials.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 1-Phenylcyclohexylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 1-Phenylcyclohexylamine hydrochloride. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Immediate Precautions
This compound is a hazardous chemical that requires careful handling. Key hazards include:
-
Acute Toxicity (Oral): Toxic if swallowed.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]
Personnel must read and understand the Safety Data Sheet (SDS) before working with this compound.[3] Always handle this substance in a well-ventilated area, preferably within a chemical fume hood.[3]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for integrity before each use. | To prevent skin contact and irritation.[1][2] |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield. | To protect against splashes and dust, preventing serious eye irritation.[2] |
| Skin and Body Protection | A lab coat or chemical-resistant apron. | To prevent contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter. | To protect against inhalation of harmful dust and vapors, which can cause respiratory irritation.[1][2] |
Safe Handling and Storage
Handling:
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not breathe dust or vapors.[3]
-
Use only in a well-ventilated area or under a chemical fume hood.[3]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][2]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
Immediate and appropriate response to an exposure or spill is critical.
| Emergency Situation | First Aid and Response Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[2] |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2] |
| Minor Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal. |
| Major Spill | Evacuate the laboratory and alert others. Prevent entry into the area. Contact your institution's emergency response team. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste: Dispose of the chemical and any contaminated materials in a designated, labeled hazardous waste container.[1][2]
-
Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow Visualization
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
The following diagram illustrates the procedural steps for responding to a chemical spill.
Caption: Step-by-step response plan for a chemical spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
